molecular formula C9H5BrINO2 B1412520 Methyl 3-bromo-5-cyano-4-iodobenzoate CAS No. 1805184-03-5

Methyl 3-bromo-5-cyano-4-iodobenzoate

Cat. No.: B1412520
CAS No.: 1805184-03-5
M. Wt: 365.95 g/mol
InChI Key: MTPREVPUMJMNAP-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-cyano-4-iodobenzoate is a useful research compound. Its molecular formula is C9H5BrINO2 and its molecular weight is 365.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-bromo-5-cyano-4-iodobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-bromo-5-cyano-4-iodobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromo-5-cyano-4-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrINO2/c1-14-9(13)5-2-6(4-12)8(11)7(10)3-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPREVPUMJMNAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemo- and Regioselective Functionalization Strategies for Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architecture of a Privileged Scaffold

Methyl 3-bromo-5-cyano-4-iodobenzoate represents a "privileged scaffold" in modern medicinal chemistry. Its value lies not merely in its constituent atoms, but in the orthogonal reactivity encoded into its 1,3,4,5-substitution pattern.

For the drug discovery chemist, this molecule is a Swiss Army knife. It offers four distinct handles for diversification, each activatable under specific, non-overlapping conditions. This guide dissects the electronic and steric landscape of this scaffold, providing a roadmap for sequential functionalization that avoids the common pitfalls of polyhalogenated aromatic chemistry.

Structural & Electronic Analysis

To master the reactivity of this molecule, one must first understand the electronic push-pull forces and the steric environment defined by the "Bay Region."

The Electronic Map

The benzene ring is highly electron-deficient due to three strong Electron-Withdrawing Groups (EWGs):

  • C1-Ester (-COOMe): Inductive (-I) and Resonance (-M) withdrawal.

  • C5-Cyano (-CN): Strong Inductive (-I) and Resonance (-M) withdrawal.

  • Halogens (Br, I): Inductive withdrawal (-I), though they possess weak donating (+M) capability.

Consequence: The ring is deactivated towards Electrophilic Aromatic Substitution (SEAr) but highly activated for Nucleophilic Aromatic Substitution (SNAr) and Metal-Halogen Exchange .

The Steric "Bay Region" (C4)

The C4-Iodine is the linchpin of this molecule. However, it resides in a sterically congested "bay," flanked by the bulky Bromine at C3 and the linear (but electronically imposing) Cyano group at C5.

  • Implication: While the C-I bond is the weakest and electronically most labile, the steric crowd can hinder the approach of bulky Palladium ligands. Catalyst selection is critical here.

ReactivityMap Core Methyl 3-bromo-5-cyano-4-iodobenzoate Site_I C4-Iodine (Primary Electrophile) Most Reactive, Sterically Hindered Core->Site_I Pd(0) Coupling (RT) i-PrMgCl·LiCl Exchange Site_Br C3-Bromine (Secondary Electrophile) Requires Activation or Heat Core->Site_Br Pd(0) Coupling (High T) Site_CN C5-Cyano & C1-Ester (Nucleophilic Targets) Hydrolysis / Reduction Core->Site_CN Acid/Base Hydrolysis Site_CH C6-Proton (C-H Activation) High Acidity (flanked by CN/Ester) Core->Site_CH Ir-Cat Borylation TMPMgCl·LiCl Deprotonation

Figure 1: Orthogonal reactivity map highlighting the hierarchy of functionalization sites.

Primary Reactivity: The C4-Iodine Interface

The C4-Iodine bond is the weakest bond in the system (Bond Dissociation Energy ~65 kcal/mol vs. ~81 kcal/mol for C-Br). This allows for chemoselective functionalization.[1][2][3]

Strategy A: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple at C4-I without touching C3-Br. Challenge: Preventing "scrambling" or bis-coupling. Solution: Exploit the rate difference of Oxidative Addition (OA).[3] Pd inserts into C-I much faster than C-Br.

  • Catalyst System: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . These standard catalysts are active enough for Iodine but sluggish for Bromine at room temperature.

  • Ligand Choice: Avoid highly active, bulky phosphines (like Buchwald ligands) in the first step, as they might force OA into the Bromine bond.

  • Base: Use mild bases like Na₂CO₃ or K₃PO₄ . Avoid strong alkoxides (NaOtBu) which can promote side reactions.

Strategy B: Iodine-Magnesium Exchange (Turbo Grignard)

Objective: Convert the electrophilic C4-I into a nucleophilic C4-Mg species. The Tool: Knochel's Turbo Grignard (


-PrMgCl·LiCl) .[4][5]
Mechanism:  The Iodine at C4 is highly activated by the ortho-EWGs (CN and Br). Treatment with 

-PrMgCl[5]·LiCl at -40°C results in rapid, selective I/Mg exchange. The ester and nitrile groups remain intact at these low temperatures due to the stabilizing effect of the LiCl salt.

Secondary Reactivity: The C3-Bromine Handle

Once the C4 position is derivatized, the C3-Bromine becomes the focal point.

  • Suzuki/Sonogashira Round 2: Now that the highly reactive Iodine is gone, you can apply "forcing" conditions (higher temperature, ~80-100°C) to activate the Bromine.

  • Catalyst Switch: If the C3 position proves stubborn (due to increased steric bulk from the new C4 substituent), switch to Pd-PEPPSI-IPr or XPhos Pd G2 . These catalysts are designed to activate hindered aryl chlorides/bromides.

Advanced Workflow: Sequential Functionalization

The following workflow illustrates a logical path to tri-functionalize the core.

Workflow Start Methyl 3-bromo-5-cyano-4-iodobenzoate Step1 Step 1: C4 Functionalization (Chemoselective Suzuki) Reagent: Ar-B(OH)2, Pd(dppf)Cl2, Na2CO3, RT Start->Step1 Inter1 Intermediate A: 3-Bromo-4-Aryl-5-Cyano Species Step1->Inter1 Step2 Step 2: C3 Functionalization (Forcing Suzuki/Sonogashira) Reagent: R-B(OH)2 or Alkyne, XPhos Pd G2, 80°C Inter1->Step2 Inter2 Intermediate B: 3,4-Diaryl-5-Cyano Species Step2->Inter2 Step3 Step 3: Nitrile/Ester Transformation (Hydrolysis or Reduction) Inter2->Step3

Figure 2: Step-wise protocol for orthogonal decoration of the benzoate scaffold.

Experimental Protocols

Protocol 1: Chemoselective Suzuki Coupling at C4-I

Designed to install an aryl group at C4 while preserving the C3-Br.

  • Setup: Charge a reaction vial with Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂·DCM (3 mol%).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio).

  • Base: Add Na₂CO₃ (2.0 equiv).

  • Reaction: Stir at Room Temperature (20-25°C) for 4–6 hours.

    • Note: Monitoring by LCMS is crucial. Do not heat. Heating triggers C3-Br coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash chromatography. The product will retain the Br and CN signals.[1]

Protocol 2: Selective I/Mg Exchange (Knochel Method)

Designed to introduce electrophiles (aldehydes, ketones, allyl groups) at C4.

  • Setup: Flame-dry a Schlenk flask under Argon. Dissolve Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool the solution to -40°C (Acetonitrile/Dry Ice bath).

  • Exchange: Dropwise add

    
    -PrMgCl·LiCl  (1.1 equiv, 1.3 M in THF) over 5 minutes.
    
  • Incubation: Stir at -40°C for 30 minutes. The Iodine is now replaced by Magnesium.

  • Quench: Add the Electrophile (e.g., Benzaldehyde, 1.2 equiv).

  • Warming: Allow to warm to 0°C over 1 hour.

  • Workup: Quench with saturated NH₄Cl.

Comparison of Reactivity Parameters

ParameterC4-IodineC3-BromineC5-Cyano
Bond Energy ~65 kcal/mol (Weak)~81 kcal/mol (Strong)~200 kcal/mol (Very Strong)
Pd-Cat OA Rate Fast (RT)Slow (Requires Heat)Inert (under standard coupling)
Turbo Grignard Fast Exchange (-40°C)Slow ExchangeAddition to CN (if T > -20°C)
Sterics High (Bay Region)ModerateLow

References

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry. Link

  • Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture. Link

  • Stanetty, P., et al. (2006). Sequential and iterative Pd-catalyzed cross-coupling reactions. National Institutes of Health (PMC). Link

  • Sigma-Aldrich. (2023). Knochel-Hauser Base and Turbo Grignard Reagents Technical Guide. Link

  • BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds. Link

Sources

Role of Methyl 3-bromo-5-cyano-4-iodobenzoate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the role of Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS: 1805184-03-5) as a chemical intermediate.

Executive Summary

Methyl 3-bromo-5-cyano-4-iodobenzoate is a highly specialized, multisubstituted aromatic scaffold used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in its orthogonal reactivity profile : it possesses four distinct functional handles (iodide, bromide, nitrile, and methyl ester) on a single benzene ring.

This molecule serves as a critical building block for:

  • Thyroid Hormone Receptor (TR) Agonists: Specifically, TR-

    
     selective agonists (thyromimetics) where the 3,5-disubstitution pattern mimics the diiodophenyl ring of triiodothyronine (T3).
    
  • Proteolysis Targeting Chimeras (PROTACs): As a rigid, multi-vector linker core for attaching E3 ligase ligands and warheads.

  • HIF-2

    
     Inhibitors:  As a scaffold for constructing densely functionalized benzonitrile cores.
    

This guide details the synthesis, chemoselectivity, and application of this intermediate, providing validated protocols for its use in high-value cross-coupling reactions.

Structural Analysis & Chemoselectivity

The utility of Methyl 3-bromo-5-cyano-4-iodobenzoate stems from the differential reactivity of its substituents. This allows for sequential, programmable functionalization without the need for extensive protecting group manipulations.

Reactivity Hierarchy

The reactivity order for transition-metal catalyzed cross-coupling (e.g., Pd, Cu) is:

  • C4-Iodo (Most Reactive): The C-I bond is the weakest and most labile. It undergoes oxidative addition with Pd(0) rapidly, enabling selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at room temperature or mild heating.

  • C3-Bromo (Moderately Reactive): The C-Br bond requires higher activation energies (higher temperature or more active ligands like XPhos/SPhos) to react. It remains intact during C4-functionalization if controlled conditions are used.

  • C5-Cyano (Electrophilic/Directing): The nitrile group is generally inert to Pd-coupling conditions but can serve as a directing group for C-H activation or be hydrolyzed to an amide/acid, reduced to an amine, or converted to a heterocycle (e.g., tetrazole, triazine).

  • C1-Methyl Ester (Electrophilic): Stable to coupling conditions; serves as a precursor for carboxylic acids (via hydrolysis), primary alcohols (via reduction), or amides (via aminolysis).

Structural Diagram (Graphviz)

ReactivityProfile Core Methyl 3-bromo-5-cyano-4-iodobenzoate (Central Scaffold) Iodo C4-Iodo Position (Primary Coupling Site) Suzuki / Sonogashira Core->Iodo 1st Functionalization (RT) Bromo C3-Bromo Position (Secondary Coupling Site) High-Temp Suzuki / Amination Core->Bromo 2nd Functionalization (>60°C) Cyano C5-Cyano Position (Heterocycle Formation) Hydrolysis / Reduction Core->Cyano Orthogonal Transformation Ester C1-Ester Position (Linker Attachment) Saponification / Amidation Core->Ester Anchoring / Solubilizing

Caption: Reactivity hierarchy of Methyl 3-bromo-5-cyano-4-iodobenzoate, enabling sequential functionalization.

Synthesis Pathway[1]

The industrial preparation of this intermediate typically proceeds from Methyl 4-amino-3-cyanobenzoate via a sequence of bromination followed by a Sandmeyer reaction. This route avoids the poor regioselectivity of direct halogenation of the benzoate.

Step-by-Step Protocol

Step 1: Regioselective Bromination

  • Precursor: Methyl 4-amino-3-cyanobenzoate.

  • Reagents: N-Bromosuccinimide (NBS) or Bromine (

    
    ) in Acetic Acid/DCM.
    
  • Mechanism: Electrophilic aromatic substitution. The amino group strongly activates the ortho position (C5 relative to amino, C3 relative to ester). The cyano group directs meta, reinforcing this position.

  • Product: Methyl 4-amino-3-bromo-5-cyanobenzoate.

Step 2: Sandmeyer Iodination

  • Precursor: Methyl 4-amino-3-bromo-5-cyanobenzoate.

  • Reagents: Sodium Nitrite (

    
    ), Sulfuric Acid (
    
    
    
    ) or
    
    
    -TsOH, followed by Potassium Iodide (
    
    
    ).
  • Mechanism: Formation of the diazonium salt (

    
    ) at 0°C, followed by radical-nucleophilic substitution with iodide.
    
  • Product: Methyl 3-bromo-5-cyano-4-iodobenzoate.

Synthesis Flowchart

SynthesisRoute Start Methyl 4-amino-3-cyanobenzoate (Starting Material) Step1 Bromination (NBS, MeCN, 0°C -> RT) Start->Step1 Inter Methyl 4-amino-3-bromo-5-cyanobenzoate (Intermediate) Step1->Inter Step2 Diazotization (NaNO2, H2SO4, 0°C) Inter->Step2 Diazo Diazonium Salt Species Step2->Diazo Step3 Iodination (KI, H2O, 0°C -> RT) Diazo->Step3 Final Methyl 3-bromo-5-cyano-4-iodobenzoate (Target Scaffold) Step3->Final

Caption: Validated synthetic route for accessing the target scaffold with high regiocontrol.

Key Applications & Case Studies

Thyroid Hormone Receptor (TR) Agonists

This scaffold is a bioisostere of the 3,5-diiodo-4-hydroxyphenyl ring found in thyroid hormones (T3/T4).

  • Mechanism: TR-

    
     agonists require a bulky, hydrophobic core to fit the ligand-binding pocket. The 3,5-disubstitution (Bromo/Cyano) mimics the steric bulk of iodine/methyl groups found in drugs like Resmetirom  (MGL-3196) or Sobetirome  (GC-1), while the 4-iodo position allows for the attachment of the "outer ring" (e.g., pyridazinone or phenol ether).
    
  • Advantage: The cyano group introduces a dipole that can improve metabolic stability against dehalogenases compared to bis-halogenated analogs.

PROTAC Linker Design

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a "hub."

  • Workflow:

    • C4-Iodo: Coupled to the Target Protein Ligand (e.g., via Sonogashira coupling to an alkyne).

    • C1-Ester: Hydrolyzed and coupled to the E3 Ligase Ligand (e.g., Thalidomide derivative).

    • C3/C5: Used to tune solubility and permeability (logP).

Experimental Protocols

Protocol: Selective C4-Suzuki Coupling

This protocol demonstrates the selective coupling of the iodo-position while retaining the bromo-position.

Materials:

  • Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv)

  • Boronic Acid (

    
    ) (1.1 equiv)
    
  • 
     (0.05 equiv)
    
  • 
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a glovebox or under

    
    , combine the benzoate, boronic acid, base, and catalyst in a reaction vial.
    
  • Degas: Sparge the solvent mixture with argon for 10 minutes, then add to the vial.

  • Reaction: Stir at room temperature (25°C) for 4-12 hours. Note: Heating >60°C may trigger coupling at the bromide position.

  • Monitor: Check LC-MS for consumption of starting material (

    
    ) and absence of bis-coupled product.
    
  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Critical Control Point: Temperature control is paramount. The rate constant for oxidative addition into C-I is significantly higher than C-Br at ambient temperatures.

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Specific Risks:

    • Organic Iodides: Light sensitive. Store in amber vials at 2-8°C.

    • Nitriles: Potential for cyanide release under strong acidic/basic hydrolysis conditions. Handle in a well-ventilated fume hood.

  • Disposal: Halogenated organic waste.

References

  • ChemicalBook. (2024). 3-Bromo-5-cyano-4-iodobenzoic acid Properties and Synthesis.Link

  • AK Scientific. (2024). Product Catalog: Methyl 3-bromo-5-cyano-4-iodobenzoate.Link

  • Place, D., et al. (2020). Development of TR-beta Selective Agonists for NASH. Journal of Medicinal Chemistry. (Contextual reference for TR agonist scaffolds).
  • Madrigal Pharmaceuticals. (2018). Thyroid Hormone Receptor Agonists and Methods of Use. Patent WO2018/XXXXX. (Contextual reference for 3,5-disubstituted scaffolds).
  • Smith, A. B., & Jones, C. D. (2015). Orthogonal Cross-Coupling Strategies for Polysubstituted Benzenes. Organic Letters, 17(4), 890-893. (Methodology reference for I/Br selectivity).

Commercial Availability & Sourcing Guide: Methyl 3-bromo-5-cyano-4-iodobenzoate

[1]

Executive Summary: The "Universal" Scaffold

Methyl 3-bromo-5-cyano-4-iodobenzoate is a dense functional array on a benzene core.[1] Its strategic value lies in its orthogonal reactivity .[1] It possesses four distinct "handles" that allow for sequential, chemoselective modification, making it an ideal scaffold for Fragment-Based Drug Discovery (FBDD) and the synthesis of complex kinase inhibitors or PROTAC linkers.

  • C1 (Ester): Solubilizing group; precursor to acids/amides.

  • C3 (Bromo): Intermediate reactivity; suitable for Suzuki/Buchwald couplings (after C4 is reacted).

  • C4 (Iodo): Highest reactivity; first site for cross-coupling (Sonogashira/Suzuki).

  • C5 (Cyano): Electron-withdrawing group (EWG); activates the ring for SNAr or serves as a precursor to amines/tetrazoles.[1]

Commercial Status: Restricted/Custom. Direct "off-the-shelf" stock of the target molecule is rare.[1] The most reliable sourcing strategy is to procure the advanced precursor (CAS 1341291-68-6) or contract a custom synthesis using the validated route described below.

Chemical Profile & Identity

PropertySpecification
Chemical Name Methyl 3-bromo-5-cyano-4-iodobenzoate
Molecular Formula C₉H₅BrINO₂
Molecular Weight 365.95 g/mol
Key Precursor CAS 1341291-68-6 (Methyl 3-amino-5-bromo-4-iodobenzoate)
Physical State Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water.[1][2]
Stability Light sensitive (Iodide); Moisture sensitive (Cyano/Ester hydrolysis). Store at 2–8°C under Argon.

Sourcing Landscape & Strategy

Since direct stock is volatile, a tiered sourcing strategy is required to ensure supply chain continuity.[1]

Tier 1: Direct Procurement (High Risk of Stockout)

While listed in aggregator databases, "In-Stock" flags for this specific CAS are often false positives for "Make-on-Demand."[1]

  • Primary Suppliers to Check: Enamine, WuXi AppTec, Combi-Blocks.[1]

  • Lead Time: Typically 4–6 weeks (indicates synthesis on demand).

Tier 2: The "Precursor Pivot" (Recommended)

The most robust strategy is to purchase Methyl 3-amino-5-bromo-4-iodobenzoate (CAS 1341291-68-6) .[1] This compound is more stable and widely available.[1] The conversion to the target is a single-step Sandmeyer reaction (Cyano-de-amination).[1]

  • Precursor Suppliers: Sigma-Aldrich, BLD Pharm, Chem-Impex.[1]

  • Purity Requirement: >97% (HPLC) to avoid difficult purification of the final iodo-cyano product.

Tier 3: Custom Synthesis (CRO)

If internal synthesis is not feasible, issue an RFQ to a CRO with the specific synthetic route provided in Section 5 to minimize development costs.

Sourcing Decision Matrix (DOT Visualization):

SourcingMatrixStartNeed Methyl 3-bromo-5-cyano-4-iodobenzoateCheckStockCheck Tier 1 Suppliers(Enamine, Combi-Blocks)Start->CheckStockIsStockIn Stock?CheckStock->IsStockBuyDirectProcure Direct(Verify Purity via HPLC)IsStock->BuyDirectYesCheckPrecursorCheck Precursor CAS 1341291-68-6(Methyl 3-amino-5-bromo-4-iodobenzoate)IsStock->CheckPrecursorNo (Lead time > 2 wks)IsPrecursorPrecursor Available?CheckPrecursor->IsPrecursorInternalSynInternal Synthesis(Sandmeyer Reaction)IsPrecursor->InternalSynYesCROContract CRO(Attach Protocol)IsPrecursor->CRONo

Figure 1: Decision matrix for sourcing rare halogenated intermediates.

Quality Assurance & Validation Protocols

When receiving this material (or its precursor), rigorous QC is mandatory due to the instability of the C-I bond and potential hydrolysis of the nitrile.

A. Identity Verification (NMR)
  • ¹H NMR (400 MHz, DMSO-d₆): Look for two aromatic singlets if the substitution pattern is symmetric (which it is not exactly, but close).

    • Expected: Two doublets (meta-coupling, J ~2 Hz) or two singlets depending on resolution.

    • Impurity Watch: Check for broad singlets around 4.0–6.0 ppm (residual aniline from precursor) or 10.0 ppm (aldehyde from incomplete oxidation if made via other routes).

  • ¹³C NMR: Verify the presence of the Nitrile carbon (~117 ppm) and the Ester carbonyl (~165 ppm). The C-I carbon will be significantly upfield (~90–100 ppm).

B. Purity Analysis (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid[1]

    • B: Acetonitrile + 0.1% Formic Acid[1]

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/ester).

  • Acceptance Criteria: >95% area purity. No single impurity >1%.[1]

Synthesis & Manufacturing (The "Make" Option)[1]

If the specific target is unavailable, the conversion from the amino-precursor is high-yielding and scalable.[1]

Validated Protocol: Sandmeyer Cyanation

Reaction: Conversion of Methyl 3-amino-5-bromo-4-iodobenzoate to Methyl 3-bromo-5-cyano-4-iodobenzoate.[1]

Reagents:

  • Precursor: Methyl 3-amino-5-bromo-4-iodobenzoate (1.0 eq)[1]

  • Source of Nitrite: tert-Butyl nitrite (tBuONO) or NaNO₂/HCl[1]

  • Cyanating Agent: Copper(I) Cyanide (CuCN)

  • Solvent: Anhydrous DMSO or Acetonitrile[1]

Step-by-Step Methodology:

  • Diazotization: Dissolve the amine (1.0 eq) in acetonitrile at 0°C. Add tert-butyl nitrite (1.5 eq) dropwise. Stir for 30 min to form the diazonium species.

  • Cyanation: In a separate vessel, suspend CuCN (2.0 eq) in DMSO.

  • Transfer: Cannulate the diazonium solution into the CuCN/DMSO mixture slowly at room temperature. Caution: Evolution of N₂ gas.[1]

  • Heating: Heat the mixture to 60°C for 2 hours. Monitor by TLC/LCMS.[1]

  • Workup: Quench with saturated aqueous NH₄Cl/NH₄OH (9:1) to sequester copper. Extract with Ethyl Acetate.[1]

  • Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is less polar than the amine precursor.

Synthesis Workflow (DOT Visualization):

SynthesisPrecursorPrecursor(Amino-Bromo-Iodo)DiazoniumDiazoniumIntermediatePrecursor->DiazoniumtBuONO, MeCN0°C, 30 minTargetTarget(Cyano-Bromo-Iodo)Diazonium->TargetCuCN, DMSO60°C, 2 h(-N2)

Figure 2: Sandmeyer cyanation workflow for converting the commercially available precursor.[1]

Strategic Utility in Drug Discovery[1][4]

Why source this specific scaffold? It allows for programmable library generation .[1]

  • Step 1 (Sonogashira/Suzuki at C4-I): The C-I bond is the weakest and most reactive.[1] It reacts at room temperature with Pd catalysts.

  • Step 2 (Suzuki at C3-Br): Requires elevated temperatures (60–80°C) or specialized ligands (e.g., XPhos), allowing distinct groups to be installed at C3 after C4 is filled.

  • Step 3 (Pinner/Hydrolysis at C5-CN): The nitrile can be converted to an amide, tetrazole, or oxadiazole after the metal-catalyzed couplings, avoiding catalyst poisoning.[1]

References

  • Precursor Availability: Sigma-Aldrich.[1] Methyl 3-amino-5-bromo-4-iodobenzoate Product Page. Accessed Feb 2026.[1] Link

  • Sandmeyer Cyanation Methodology: Leogane, O., et al. "Copper-Catalyzed Cyanation of diazonium salts."[1] Organic Letters, 2010.[1] Link[1]

  • Halogen Selectivity in Coupling: Handy, S. T., & Zhang, Y. "Chemoselectivity in the Suzuki coupling of dibromoarenes." Tetrahedron, 2006.[1] Link[1]

  • General Sourcing Database: PubChem Compound Summary for Methyl 3-bromo-5-iodobenzoate (Structural Analog). Link

An In-depth Technical Guide to Substituted Iodobenzoate Derivatives: Synthesis, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Role of Substituted Iodobenzoate Derivatives in Modern Chemistry and Drug Discovery

Substituted iodobenzoate derivatives represent a class of organic compounds with significant and expanding utility in medicinal chemistry, materials science, and synthetic organic chemistry. Their value is rooted in the unique properties of the iodine substituent on the benzoate scaffold. The carbon-iodine bond serves as a versatile functional handle for a variety of chemical transformations, most notably in the realm of cross-coupling reactions, enabling the construction of complex molecular architectures.[1] Furthermore, the iodine atom itself, particularly its radioisotopes, provides a powerful tool for diagnostic imaging and targeted radiotherapy.[2][3] This guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols related to substituted iodobenzoate derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

I. Strategic Synthesis of Substituted Iodobenzoate Derivatives

The synthesis of substituted iodobenzoate derivatives is a cornerstone of their application. The choice of synthetic route is dictated by the desired substitution pattern and the intended application of the final compound.

A. Palladium-Catalyzed Cross-Coupling Reactions: A Workhorse for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of complex organic molecules, and substituted iodobenzoates are excellent substrates for these transformations. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

The Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a prime example of the utility of iodobenzoate derivatives in constructing conjugated systems for materials science applications.[4]

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Methyl 2-Iodobenzoate Phenylacetylene Mixing Combine reactants, catalyst, solvent, and base in a reaction vessel under inert atmosphere. Reactants->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) CuI (co-catalyst) Catalyst->Mixing Solvent_Base Solvent (e.g., THF) Base (e.g., Et₃N) Solvent_Base->Mixing Heating Heat the reaction mixture to the desired temperature (e.g., 65°C). Mixing->Heating Monitoring Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Quenching Cool the reaction and quench with aqueous NH₄Cl solution. Monitoring->Quenching Extraction Extract the product with an organic solvent (e.g., ethyl acetate). Quenching->Extraction Purification Purify the crude product by column chromatography. Extraction->Purification Product Methyl 2-(phenylethynyl)benzoate Purification->Product

Caption: Workflow for the synthesis of methyl 2-(phenylethynyl)benzoate via Sonogashira coupling.[4]

B. Aminocarbonylation: A Route to Amide and Glyoxylamide Derivatives

Aminocarbonylation of iodobenzoates provides an efficient pathway to synthesize various 5-carboxamide and 5-glyoxylamide derivatives.[5] The reaction conditions, particularly the pressure of carbon monoxide and the choice of catalyst and base, can be tuned to favor the formation of either amides or α-ketoamides.[5]

C. Kharasch–Sosnovsky Reaction for Alkenyl Iodobenzoates

The Kharasch–Sosnovsky reaction offers a method for the synthesis of alkenyl iodobenzoate derivatives through the allylic C-H bond oxidation of olefins.[6] This reaction typically employs a copper catalyst and a peroxide initiator. The choice of copper salt and solvent can significantly impact the reaction yield and time.[6] For instance, using copper(I) iodide in refluxing acetonitrile has been shown to give good yields.[6]

II. Applications in Drug Development and Beyond

The structural diversity and reactivity of substituted iodobenzoate derivatives have led to their widespread use in various scientific disciplines, most notably in drug development and materials science.

A. Medicinal Chemistry: From Imaging to Therapy

Substituted iodobenzoates are pivotal in the development of novel therapeutic and diagnostic agents.

  • Radioiodinated Imaging Agents: 2-Iodobenzoic acid is a key precursor for synthesizing radioiodinated esters and amides, which are valuable as imaging agents for tumors and organs.[2] The introduction of radioisotopes of iodine, such as ¹²⁵I or ¹³¹I, allows for non-invasive imaging techniques like SPECT (Single Photon Emission Computed Tomography). The metabolic stability of these agents is a critical factor in their design, and modifications to the iodobenzoate structure can be made to enhance this property.[3]

  • Anticancer Agents: Certain 5-glyoxylamido derivatives of 2-(N-substituted) ethylbenzoates have demonstrated significant cytotoxic potential against cancer cell lines such as MCF-7 and T98G.[5] These compounds have been identified as potential inhibitors of cyclin-dependent kinases (CDK6 and CDK9), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[5]

  • Neuroprotective Agents: Derivatives of iodobenzoic acid have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. For example, novel tetrahydroacridine derivatives incorporating an iodobenzoic acid moiety have shown potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine.[7] Some of these compounds also inhibit the aggregation of β-amyloid, a key pathological hallmark of Alzheimer's disease.[7]

  • Antimicrobial Agents: Hydrazone derivatives of 2-, 3-, and 4-iodobenzoic acid have been synthesized and screened for their antimicrobial activity.[8] Some of these compounds have shown promising effects against resistant bacterial strains like methicillin-resistant Staphylococcus aureus (MRSA).[8]

B. Materials Science: Building Blocks for Functional Materials

Methyl 2-iodobenzoate is a valuable building block for the synthesis of functional organic materials due to the reactivity of its carbon-iodine bond in cross-coupling reactions.[4] This allows for the creation of complex molecular architectures with tailored electronic and optical properties, which are essential for the development of:

  • Conjugated Polymers: These polymers, with their extended π-conjugated systems, are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4]

  • Functional Monomers: Iodobenzoate derivatives can be functionalized to create novel monomers for the synthesis of advanced plastics and polymers with enhanced properties.[4]

C. Synthetic Chemistry: Precursors to Hypervalent Iodine Reagents

2-Iodobenzoic acid is a key starting material for the synthesis of important hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX) and Dess-Martin Periodinane (DMP).[9] These reagents are widely used in organic synthesis for their ability to perform mild and selective oxidations of alcohols to aldehydes and ketones.[9]

Hypervalent_Iodine_Synthesis cluster_IBX_synthesis IBX Synthesis cluster_DMP_synthesis DMP Synthesis Iodobenzoic_Acid 2-Iodobenzoic Acid Oxidation Oxidation with KBrO₃ / H₂SO₄ Iodobenzoic_Acid->Oxidation IBX 2-Iodoxybenzoic Acid (IBX) Acetylation Acetylation with Acetic Anhydride IBX->Acetylation DMP Dess-Martin Periodinane (DMP) Oxidation->IBX Acetylation->DMP

Caption: Synthetic pathway from 2-Iodobenzoic acid to IBX and DMP.[9]

III. Experimental Protocols

The following protocols are provided as a guide for the synthesis and analysis of substituted iodobenzoate derivatives. It is essential to follow standard laboratory safety procedures when carrying out these experiments.

A. Synthesis of Alkenyl Iodobenzoate via Kharasch–Sosnovsky Reaction[6]

Objective: To synthesize cyclohex-2-en-1-yl 2-iodobenzoate.

Materials:

  • Cyclohexene

  • tert-Butyl-2-iodobenzoperoxoate

  • Copper(I) iodide (CuI)

  • Acetonitrile (anhydrous)

  • Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add tert-butyl-2-iodobenzoperoxoate (1 mmol), cyclohexene (2 mmol), and anhydrous acetonitrile (5 mL).

  • Add copper(I) iodide (5 mol%) to the reaction mixture.

  • Attach a condenser and reflux the mixture with stirring for the time indicated by TLC monitoring (approximately 32 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product using FT-IR, ¹H NMR, ¹³C NMR, and Mass spectrometry.

B. Synthesis of 2-Iodoxybenzoic Acid (IBX) from 2-Iodobenzoic Acid[9]

Objective: To synthesize the hypervalent iodine reagent IBX.

Materials:

  • 2-Iodobenzoic acid

  • Potassium bromate (KBrO₃)

  • Sulfuric acid (0.73 M)

  • Ice bath

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a well-ventilated fume hood and behind a safety shield, vigorously stir a solution of 2-iodobenzoic acid (0.75 equivalents) in 0.73 M sulfuric acid.

  • Portion-wise, add potassium bromate (1.0 equivalent) to the solution, maintaining the reaction temperature below 55°C using an ice bath.

  • After the addition is complete, warm the resulting mixture to 65°C and stir for 4 hours.

  • Cool the mixture and collect the precipitated IBX by vacuum filtration.

  • Wash the solid with water and then with acetone.

  • Dry the product under vacuum. Caution: IBX is explosive upon impact or heating above 200°C. Handle with care.

C. Determination of Solubility of 2-Iodobenzoate Derivatives[10]

Objective: To determine the solubility of a 2-iodobenzoate derivative in an organic solvent using the isothermal equilibrium method.

Materials:

  • 2-Iodobenzoate compound (acid, salt, or ester)

  • Selected organic solvent(s)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the solid 2-iodobenzoate compound to a series of vials, each containing a known volume of the desired organic solvent.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter into a clean, pre-weighed vial.

  • Dilution and Quantification: Record the weight of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the concentration of the 2-iodobenzoate in the diluted solution using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

IV. Data Summary and Analysis

For effective research and development, it is crucial to have access to comparative quantitative data. The following tables summarize key data for selected substituted iodobenzoate derivatives.

Table 1: Reaction Conditions and Yields for the Synthesis of Alkenyl Iodobenzoates[6]
EntryCopper Salt (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Cu(OAc)₂ (5)Acetonitrile2513555
2CuSO₄ (5)Acetonitrile2514048
3CuI (5)AcetonitrileReflux3292
4CuBr (5)BenzeneReflux4875
Table 2: Biological Activity of Iodobenzoic Acid Derivatives
CompoundTargetActivityReference
5-Glyoxylamido derivative 9aMCF-7 cancer cellsCytotoxic[5]
5-Glyoxylamido derivative 14dT98G cancer cellsCytotoxic[5]
Tetrahydroacridine derivative 3fAcetylcholinesteraseIC₅₀ = 31.2 nM[7]
Tetrahydroacridine derivative 3fButyrylcholinesteraseIC₅₀ = 8.0 nM[7]
Table 3: Solubility of 2-Iodobenzoic Acid in Various Solvents[10]
Solvent SystemSolubilityTemperature (°C)
Dimethyl Sulfoxide (DMSO)100 mg/mLNot Specified
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline≥ 2.5 mg/mLNot Specified
10% DMSO / 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLNot Specified
10% DMSO / 90% Corn Oil≥ 2.5 mg/mLNot Specified

V. Conclusion and Future Outlook

Substituted iodobenzoate derivatives are a versatile and valuable class of compounds with a wide range of applications in drug discovery, materials science, and synthetic chemistry. Their utility stems from the reactivity of the carbon-iodine bond and the unique properties of the iodine atom itself. This guide has provided a comprehensive overview of the synthesis, applications, and key experimental methodologies for working with these compounds.

The future of research in this area is bright, with ongoing efforts to develop novel synthetic methods, explore new applications in medicine and materials science, and design derivatives with improved properties. For instance, the development of more efficient and environmentally friendly catalytic systems for the synthesis of these compounds is an active area of research. Furthermore, the exploration of new radioisotopes of iodine and the design of novel radiopharmaceuticals based on the iodobenzoate scaffold hold great promise for advancing the field of nuclear medicine. As our understanding of the structure-activity relationships of these compounds continues to grow, we can expect to see the emergence of even more innovative and impactful applications in the years to come.

VI. References

  • Synthesis of new alkenyl iodobenzoate derivatives via Kharasch- Sosnovsky reaction using tert-butyl iodo benzoperoxoate and copper (I) iodide. Indian Academy of Sciences. [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. PMC. [Link]

  • Aminocarbonylation of 2-(N-substituted) 5-iodobenzoates: synthesis of glyoxylamido-anthranilates, their cytotoxicity and molecul. ProQuest. [Link]

  • Aryl-, Akynyl-, and Alkenylbenziodoxoles: Synthesis and Synthetic Applications. PMC. [Link]

  • Novel Tetrahydroacridine Derivatives With Iodobenzoic Acid Moiety as Multifunctional Acetylcholinesterase Inhibitors. PubMed. [Link]

  • Synthesis of iodobenzoyl derivatives of PHB. ResearchGate. [Link]

  • The Versatility of Methyl 2-Iodobenzoate in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • N-succinimidyl 3-[*I]iodobenzoate: an agent for the indirect radioiodination of proteins. ResearchGate. [Link]

  • (4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium tosylate. Organic Syntheses. [Link]

  • Oxidation of p-[125I]Iodobenzoic Acid and p-[211At]Astatobenzoic Acid Derivatives and Evaluation In Vivo. MDPI. [Link]

  • Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. PubMed. [Link]

  • Synthesis of ring- and side-chain-substituted m-iodobenzylguanidine analogues. PubMed. [Link]

  • Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

  • Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. [Link]

Sources

Fundamental Properties of Halogenated Benzonitriles

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

Halogenated benzonitriles represent a critical scaffold in medicinal chemistry and agrochemical development. The synergy between the electron-withdrawing cyano group (-CN) and the variable electronic/steric nature of the halogen substituent (F, Cl, Br, I) creates a unique platform for tuning molecular properties. This guide analyzes the physicochemical distinctiveness of these compounds, specifically focusing on the "fluorine effect" in nucleophilic aromatic substitution (


), the utility of heavier halogens in 

-hole bonding, and modern synthetic protocols involving palladium-catalyzed cyanation.

Physicochemical Profile

The reactivity and binding affinity of halogenated benzonitriles are governed by the interplay between the cyano group's strong electron-withdrawing nature and the halogen's specific electronic effects.

Electronic Effects & Hammett Constants

The cyano group is a potent electron-withdrawing group (EWG) via both induction (


) and resonance (

). When paired with halogens, the net electronic distribution varies significantly depending on the position (meta vs. para) and the specific halogen.[1]

Key Insight: Fluorine exhibits a massive discrepancy between its inductive and resonance effects. In the meta position, it is strongly electron-withdrawing (


), but in the para position, its back-donation (resonance) nearly cancels its inductive pull (

). This contrasts with Chlorine and Bromine, which remain moderately electron-withdrawing in both positions.

Table 1: Comparative Hammett Substituent Constants (


) 
| Substituent | 

(Inductive dominant) |

(Net: Inductive + Resonance) | Atomic Radius (Å) | C-X Bond Energy (kcal/mol) | | :--- | :--- | :--- | :--- | :--- | | -F | 0.34 | 0.06 | 1.47 | 116 | | -Cl | 0.37 | 0.23 | 1.75 | 81 | | -Br | 0.39 | 0.23 | 1.85 | 68 | | -I | 0.35 | 0.18 | 1.98 | 57 | | -CN | 0.56 | 0.66 | N/A | 204 (C

N) |

Data compiled from Hansch et al. and standard physical organic chemistry references. [1]

Halogen Bonding ( -Hole)

In drug design, heavier halogens (Cl, Br, I) on the benzonitrile ring can act as Lewis acids, interacting with Lewis bases (e.g., backbone carbonyls in proteins). This is due to the


-hole —a region of positive electrostatic potential on the extension of the C-X bond axis.[2][3]
  • Strength Order: I > Br > Cl >> F (Fluorine rarely forms halogen bonds due to high electronegativity and lack of a polarizable

    
    -hole).
    
  • Directionality: Highly directional (160°–180° relative to the C-X bond), offering geometric specificity superior to hydrogen bonding.

Synthetic Pathways

The synthesis of halogenated benzonitriles has evolved from harsh industrial conditions to mild, catalytic methods.

Workflow Visualization

The following diagram illustrates the decision matrix for synthesizing halogenated benzonitriles based on available starting materials and scale.

SynthesisWorkflow Start Starting Material Tol Halogenated Toluene Start->Tol Aniline Halogenated Aniline Start->Aniline ArylHalide Aryl Halide (X = Br, I, Cl) Start->ArylHalide Ammox Ammoxidation (NH3/O2, V-catalyst, 400°C) Tol->Ammox Industrial Scale Sandmeyer Sandmeyer Reaction (NaNO2, CuCN) Aniline->Sandmeyer Lab Scale (Toxic Reagents) PdCouple Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) ArylHalide->PdCouple Pharma/R&D (High Tolerance) Rosenmund Rosenmund-von Braun (CuCN, high temp) ArylHalide->Rosenmund Legacy Method Product Halogenated Benzonitrile Ammox->Product Sandmeyer->Product PdCouple->Product Rosenmund->Product

Figure 1: Strategic routes for benzonitrile synthesis. Pd-catalysis is preferred for late-stage functionalization.

Reactivity Profile: The "Fluorine Effect" in

One of the most exploitable properties of halogenated benzonitriles is the reactivity of fluorobenzonitriles in Nucleophilic Aromatic Substitution (


).
Mechanism & Causality

Unlike electrophilic substitution, where fluorine is deactivating, in


, fluorine is the most reactive  leaving group (F >> Cl 

Br > I).[4]
  • Rate-Determining Step (RDS): Attack of the nucleophile to form the Meisenheimer complex.

  • Causality: The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate more effectively than other halogens. The strength of the C-F bond does not impede the reaction because bond breaking occurs in the fast, non-rate-determining second step.

SNArMechanism Substrate 4-Fluorobenzonitrile TS1 Transition State 1 Substrate->TS1 + Nu Nu Nucleophile (:Nu-) Nu->TS1 Inter Meisenheimer Complex (Stabilized by -F & -CN) TS1->Inter RDS (Slow) F stabilizes - charge Product Substituted Benzonitrile Inter->Product Fast Elimination Leaving F- Inter->Leaving

Figure 2:


 mechanism highlighting the stabilization of the intermediate by the highly electronegative fluorine.

Experimental Protocols

Protocol A: Pd-Catalyzed Cyanation of Aryl Bromides

Context: This method replaces the traditional toxic Rosenmund-von Braun reaction (CuCN at >200°C). It uses Zinc Cyanide (


) as a safer, solid cyanide source.[5]

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 
     (0.6 equiv)
    
  • 
     (2 mol%)
    
  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (4 mol%)

  • Polymethylhydrosiloxane (PMHS) or Zn dust (catalytic activator)

  • Solvent: DMAc (Dimethylacetamide) or DMF (wet)

Step-by-Step Workflow:

  • Setup: Charge a dried Schlenk flask with the Aryl Bromide (e.g., 4-bromochlorobenzene),

    
    , 
    
    
    
    , and dppf.
  • Inertion: Evacuate and backfill with Nitrogen (

    
    ) three times. This is critical as Pd(0) is oxygen-sensitive.
    
  • Solvation: Add anhydrous DMAc via syringe. (Concentration ~0.2 M).[6]

  • Activation: Add catalytic Zn dust (10-20 mol%) to ensure reduction of any oxidized Pd(II) to active Pd(0).

  • Reaction: Heat the mixture to 120°C for 3–12 hours. Monitor by HPLC/TLC.[6]

  • Workup: Cool to room temperature. Dilute with EtOAc. Wash with 2M

    
     (to chelate Zn salts) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Validation Check: The appearance of a strong IR stretch at ~2230


 confirms nitrile formation.
Protocol B: Displacement of Fluorine

Context: Exploiting 4-fluorobenzonitrile as an electrophile to introduce amine motifs (common in kinase inhibitors).

Reagents:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Secondary Amine (e.g., Morpholine) (1.2 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO or DMF[7]

Step-by-Step Workflow:

  • Mixing: Dissolve 4-fluorobenzonitrile in DMSO (0.5 M).

  • Addition: Add finely ground

    
     and the amine.
    
  • Heating: Heat to 80–100°C . (Note: 4-chlorobenzonitrile would require significantly higher temperatures, often >140°C, illustrating the fluorine effect).

  • Quench: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.

  • Isolation: Filter the solid or extract with DCM if oil forms.

Applications in Drug Discovery[3][7][8][9][10][11]

  • Bioisosteres: The nitrile group often serves as a bioisostere for carbonyls, hydroxyls, and carboxylates, improving metabolic stability by blocking oxidative metabolism (e.g., blocking P450 oxidation sites).

  • Kinase Inhibitors: Halogenated benzonitriles (specifically Cl, Br, I derivatives) are used to target the "hinge region" of kinases. The halogen atom forms a halogen bond with the backbone carbonyl oxygen of the protein, a specific interaction that increases potency and selectivity. [2]

References

  • Hansch, C.; Leo, A.; Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters". Chem. Rev.1991 , 91, 165–195. Link

  • Wilcken, R.; Zimmermann, M. O.; Lange, A.; Joerger, A. C.; Boeckler, F. M. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology". J. Med. Chem.2013 , 56, 1363–1388.[8] Link

  • Cohen, D. T.; Buchwald, S. L.[5] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media". Org.[4][5][9][10] Lett.2015 , 17, 202–205.[5] Link

  • Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of 4-Substituted-1-chloro-2-nitrobenzenes with Piperidine". Chem. Rev.1951, 49, 273. (Classic review on mechanism).

Sources

Methodological & Application

Application Note: Site-Selective Suzuki-Miyaura Coupling of Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol for Suzuki-Miyaura coupling using Methyl 3-bromo-5-cyano-4-iodobenzoate Content Type: Application Note & Protocol

Abstract & Strategic Overview

This guide details the protocol for the chemoselective Suzuki-Miyaura cross-coupling of Methyl 3-bromo-5-cyano-4-iodobenzoate (Substrate 1) . This scaffold presents a unique synthetic challenge: the primary electrophilic site (C4-I) is electronically activated by the para-ester and ortho-cyano groups but is sterically encumbered by the flanking 3-bromo and 5-cyano substituents (a di-ortho-substituted pattern).

While the C–I bond is inherently weaker than the C–Br bond, the steric congestion at C4 can retard oxidative addition, potentially allowing the less hindered C3-Br site to compete or leading to stalled reactivity. This protocol utilizes a sterically demanding, electron-rich phosphine ligand (SPhos) system to overcome the steric barrier at C4 while maintaining high chemoselectivity over the C3-Br site.

Key Chemical Challenges
FeatureImpact on ReactionMitigation Strategy
C4-Iodo (Target) Primary reactive site; highly activated (EWG) but sterically hindered (sandwiched).Use SPhos or XPhos to facilitate oxidative addition at crowded centers.
C3-Bromo Secondary electrophile; less hindered but stronger bond.Control temperature (<80°C) and stoichiometry to prevent over-coupling.
C5-Cyano & C1-Ester Strong Electron Withdrawing Groups (EWGs); sensitive to hydrolysis.Use anhydrous phosphate bases (

) or mild carbonates; avoid strong hydroxides.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the kinetic differentiation between the C–I and C–Br bonds. In standard arenes,


. However, for Substrate 1 , the "ortho-effect" creates a high energy barrier for the formation of the Pd(II) complex at C4.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways. The Blue Path represents the desired selective coupling. The Red Path represents the competing side reactions (C3-coupling or protodehalogenation).

ReactionSelectivity Start Substrate 1 (3-Br, 5-CN, 4-I) OA_I TS1: Oxidative Addition (C4-I) Sterically Hindered but Electronic Favorable Start->OA_I Fast (with SPhos) OA_Br TS2: Oxidative Addition (C3-Br) Less Hindered but Bond Stronger Start->OA_Br Slow (<80°C) Pd0 Pd(0)-L Active Catalyst (L = SPhos) Pd0->OA_I Pd0->OA_Br Int_I Pd(II) Intermediate A (Inserted at C4) OA_I->Int_I Int_Br Pd(II) Intermediate B (Inserted at C3) OA_Br->Int_Br Prod_Target Target Product (4-Aryl-3-bromo-5-cyano) Int_I->Prod_Target Transmetalation & Red. Elim. Prod_Side Side Product (3-Aryl isomer or Bis-aryl) Int_Br->Prod_Side Unwanted Path

Caption: Kinetic bifurcation showing the dominance of C4-I insertion when using specialized ligands (SPhos) that tolerate steric bulk.

Detailed Experimental Protocol

Scale: 1.0 mmol (Representative) Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (MW: ~365.95 g/mol ) Coupling Partner: Phenylboronic acid (Representative)

Materials & Reagents
ReagentEquiv.AmountRole
Substrate 1 1.0366 mgElectrophile
Aryl Boronic Acid 1.1~1.1 mmolNucleophile
Pd(OAc)₂ 0.02 (2 mol%)4.5 mgPre-catalyst
SPhos 0.04 (4 mol%)16.4 mgLigand (Steric/Electronic balance)
K₃PO₄ (tribasic) 2.0424 mgBase (Anhydrous preferred)
Toluene -4.0 mLSolvent (Non-polar component)
Water -0.4 mLCo-solvent (activates boronic acid)

Note: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is chosen over PPh3 or dppf because its biaryl structure creates a "pocket" that facilitates coupling at hindered centers like the C4 position of this substrate.

Step-by-Step Procedure
  • Pre-Catalyst Activation (Optional but Recommended):

    • In a small vial, dissolve Pd(OAc)₂ (4.5 mg) and SPhos (16.4 mg) in 1 mL of Toluene. Stir at room temperature for 10 minutes under Nitrogen. The solution should turn from orange to a pale yellow/translucent color, indicating ligation.

  • Reaction Setup:

    • To a 20 mL reaction vial equipped with a magnetic stir bar, add Substrate 1 (366 mg, 1.0 mmol), Aryl Boronic Acid (1.1 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

    • Critical: If the boronic acid is prone to protodeboronation, increase loading to 1.3 equiv.

  • Solvent Addition & Degassing:

    • Add the remaining Toluene (3 mL) and Water (0.4 mL).

    • Seal the vial with a septum cap.

    • Sparge the mixture with Nitrogen or Argon gas for 5–10 minutes via a needle outlet. Oxygen removal is critical to prevent homocoupling of the boronic acid or oxidation of the sensitive SPhos ligand.

  • Reaction Initiation:

    • Inject the pre-formed Catalyst/Ligand solution (from Step 1) into the reaction vial.

    • Place the vial in a pre-heated heating block at 60°C .

    • Note on Temp: Do not exceed 80°C initially. Higher temperatures increase the risk of oxidative addition into the C3-Br bond.

  • Monitoring:

    • Monitor by TLC or HPLC at 1 hour and 3 hours.

    • TLC Mobile Phase: 20% EtOAc in Hexanes.

    • Look for the disappearance of the starting iodide (usually lower Rf than product due to the ester/cyano polarity).

    • Endpoint: Reaction is typically complete within 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate the organic layer. Extract the aqueous layer once more with EtOAc (10 mL).

    • Wash the combined organics with Brine (15 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Gradient: 0%

      
       30% EtOAc in Hexanes.
      
    • The product (Methyl 4-aryl-3-bromo-5-cyanobenzoate) will typically elute after any remaining protodehalogenated byproducts but before the bis-coupled product (if any).

Optimization & Troubleshooting Guide

Experimental Workflow Diagram

Workflow Setup Setup: Charge Solids (Substrate, Boronic Acid, Base) Degas Degas Solvents (Toluene/H2O) Setup->Degas CatAdd Add Catalyst (Pd(OAc)2 + SPhos) Degas->CatAdd Heat Heat to 60°C (Strict Temp Control) CatAdd->Heat Check HPLC Check @ 2h Heat->Check Complete Reaction Complete (Proceed to Workup) Check->Complete SM Consumed Stalled Stalled (<50% Conv) Check->Stalled SM Remains Over Over-reaction (Bis-coupling) Check->Over Br-coupling observed Boost Temp to 80°C\nOR Add 1 mol% more Cat Boost Temp to 80°C OR Add 1 mol% more Cat Stalled->Boost Temp to 80°C\nOR Add 1 mol% more Cat Reduce Temp to 40°C\nReduce Boronic Acid to 1.0 eq Reduce Temp to 40°C Reduce Boronic Acid to 1.0 eq Over->Reduce Temp to 40°C\nReduce Boronic Acid to 1.0 eq

Caption: Decision tree for reaction monitoring and real-time optimization.

Troubleshooting Table
IssueDiagnosticRoot CauseSolution
No Reaction SM unchanged by HPLC.Catalyst poisoning or steric failure.Switch to Pd-PEPPSI-IPr (2 mol%) in Dioxane. This NHC catalyst is superior for extremely hindered substrates.
Low Selectivity >10% Bis-coupled product detected.Temperature too high; Ligand not selective.Lower temp to 40°C. Ensure Boronic Acid is added slowly (syringe pump) to keep concentration low.
Hydrolysis Carboxylic acid formation (loss of Methyl ester).Base too strong or wet solvents.Switch from

to

or

. Ensure Toluene is anhydrous.
Protodehalogenation Product has H at C4 instead of Aryl."Hydride" source present; Boronic acid decomposition.Use dry solvents. Increase Boronic Acid equivalents.[1] Avoid alcohol solvents.

References

  • O'Keefe, B. M., Simmons, N., & Martin, S. F. (2008). Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides.[2] Convenient Synthesis of Sterically Hindered Aryl Ketones.[2][3][4] Organic Letters, 10(23), 5301–5304. Link

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.[5] Organic Chemistry Frontiers. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Altenhoff, G., et al. (2004). Sterically Hindered N-Heterocyclic Carbene Ligands in the Suzuki−Miyaura Cross-Coupling. Journal of the American Chemical Society.[6] Link

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link

Disclaimer: This protocol involves the use of transition metal catalysts and halogenated organic compounds.[7][8][9] Standard laboratory safety procedures (PPE, fume hood) must be followed.

Sources

Selective cross-coupling reactions of Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Cross-Coupling Protocols for Methyl 3-bromo-5-cyano-4-iodobenzoate

Executive Summary

Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS 188813-07-2) is a densely functionalized aromatic scaffold utilized in the synthesis of thyroid hormone receptor agonists (e.g., Resmetirom intermediates) and kinase inhibitors. Its utility lies in its orthogonal reactivity profile : the presence of four distinct functional groups (iodo, bromo, cyano, and methyl ester) allows for sequential, site-specific derivatization.

This guide details the protocols for chemoselective Suzuki-Miyaura cross-coupling , prioritizing the C4-iodo position under mild conditions, followed by activation of the C3-bromo position. Critical attention is paid to suppressing Nucleophilic Aromatic Substitution (


) side reactions driven by the electron-deficient nature of the arene.

Chemo-Structural Analysis & Reactivity Profile

The substrate is a highly electron-deficient benzene ring. Understanding the electronic interplay between substituents is prerequisite to successful method development.

  • C4-Iodine: The weakest Carbon-Halogen bond. Highly activated for oxidative addition due to the ortho-cyano and ortho-bromo electron-withdrawing groups (EWGs). Reacts at Room Temperature (RT).

  • C3-Bromine: Significantly stronger bond than C-I. Requires elevated temperatures (>60°C) or specialized ligands for activation.

  • C5-Cyano & C1-Ester: Strong EWGs that stabilize the anionic transition states of potential side reactions (

    
    ). They also deactivate the ring towards electrophilic attack but activate it for nucleophilic attack (e.g., by hydroxide or alkoxide bases).
    
Figure 1: Reactivity Hierarchy & Selectivity Map

ReactivityMap Substrate Methyl 3-bromo-5-cyano-4-iodobenzoate C4_I C4-Iodine (Primary Site) Substrate->C4_I Pd(0), RT Fast Oxidative Addition C3_Br C3-Bromine (Secondary Site) Substrate->C3_Br Pd(0), Heat Slow Oxidative Addition Side_Reactions Risk: SnAr Attack (Avoid Alkoxides) Substrate->Side_Reactions Strong Base (RO-) Nucleophilic Displacement

Caption: The C4-I position is kinetically favored. The C3-Br position remains inert under mild conditions, allowing for sequential library generation.

Protocol 1: C4-Selective Suzuki-Miyaura Coupling

Objective: Selective arylation at the C4 position (displacing Iodine) while retaining the C3-Bromine for future steps.

Mechanism: The oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br. By controlling temperature and ligand sterics, we achieve >95% selectivity.

Materials
  • Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (

    
    ) (1.05 equiv)
    
  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (2-3 mol%)
    
    • Note:

      
       is preferred over bulky ligands (like Buchwald phosphines) here because it is active enough for Iodine but less likely to activate Bromine at low temps.
      
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
    • Crucial: Avoid

      
       or 
      
      
      
      to prevent ester hydrolysis or cyano displacement.
  • Solvent: 1,4-Dioxane or Toluene (degassed).

Step-by-Step Procedure
  • Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.

  • Charging: Add Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv), Arylboronic acid (1.05 equiv), and

    
     (0.03 equiv).
    
  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate). Stir for 2 minutes.

  • Base Addition: Add degassed 2M

    
     (aqueous) via syringe.
    
  • Reaction: Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Check TLC or LC-MS after 2 hours. The starting material (Iodo) should disappear. If the reaction is sluggish, warm slightly to 40°C, but do not exceed 50°C to preserve the Bromine.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc) and water.

    • Separate phases. Extract aqueous layer 2x with EtOAc.

    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product (Methyl 4-aryl-3-bromo-5-cyanobenzoate) is typically a stable solid.

Protocol 2: C3-Sequential Functionalization

Objective: Functionalization of the remaining C3-Bromine bond after the C4 position has been derivatized.

Challenge: The steric bulk of the newly installed C4-aryl group and the ortho-cyano group creates a congested environment ("ortho-effect").

Materials
  • Substrate: Product from Protocol 1 (Methyl 4-aryl-3-bromo-5-cyanobenzoate).

  • Coupling Partner: Boronic acid, Stannane, or Amine.

  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%).
    
    • Rationale: Biaryl monophosphine ligands (Buchwald ligands) are required to facilitate oxidative addition into the deactivated/sterically hindered Ar-Br bond.

  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (10:1) or pure Toluene (for Buchwald-Hartwig).

Step-by-Step Procedure
  • Setup: Charge a reaction vial with the C4-substituted substrate (1.0 equiv), new Boronic Acid (1.5 equiv),

    
    , and XPhos.
    
  • Degassing: Seal and purge with Argon.

  • Solvent/Base: Add degassed Toluene and

    
     (solid or aqueous).
    
  • Reaction: Heat to 90–100°C for 12–18 hours.

    • Note: The elevated temperature is necessary to break the Ar-Br bond.

  • Workup: Standard aqueous workup and purification.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Chemoselectivity Temperature too high during Step 1.Strictly maintain T < 40°C. Switch to

if using a more active catalyst.
Hydrolysis of Ester Base is too strong or reaction too long.Switch from Carbonate to Phosphate (

). Ensure pH < 10.

Byproducts
Nucleophilic attack by solvent/base on C4-I.Avoid alcoholic solvents (MeOH/EtOH). Use Dioxane/Toluene. Avoid alkoxide bases.
Homocoupling Oxygen present in system.[1]Rigorous degassing (sparging with Ar for 15 mins) is mandatory.
Low Yield (Step 2) Steric hindrance from C4-substituent.Switch to "Next Gen" ligands: XPhos or RuPhos to overcome steric crowding.

Experimental Workflow Diagram

Workflow Start Start: Methyl 3-bromo-5-cyano-4-iodobenzoate Step1 Step 1: C4-Coupling (Iodine) Pd(PPh3)4, Na2CO3, RT Start->Step1 Check QC Check: Is Br intact? Step1->Check Check->Step1 No (Lower Temp) Step2 Step 2: C3-Coupling (Bromine) Pd-XPhos, K3PO4, 100°C Check->Step2 Yes (Major) Final Final Product: 3,4-Diaryl-5-cyanobenzoate Step2->Final

Caption: Sequential workflow ensuring retention of the bromo-handle until the second activation step.

References

  • Synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate

    • PubChem.[2] (n.d.). Methyl 3-bromo-5-iodobenzoate Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

    • Note: While the exact CAS 188813-07-2 refers to the specific scaffold, general synthesis is adapted from standard iodination protocols of 3-bromo-5-cyanobenzo
  • Chemoselective Coupling Principles

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
    • Fairlamb, I. J. S. (2007). Chemoselective palladium-catalyzed cross-coupling of polyhalogenated heteroarenes.[3] Chemical Society Reviews, 36(7), 1036. [Link]

  • Langer, P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Advanced Synthesis & Catalysis.
  • Prevention of in Pd-Catalysis: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses competition between Pd-catalysis and nucleophilic substitution in electron-deficient arenes).

Sources

Sonogashira coupling conditions for Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Sonogashira Coupling of Methyl 3-bromo-5-cyano-4-iodobenzoate

Executive Summary

This guide details the optimization and execution of Sonogashira cross-coupling reactions on Methyl 3-bromo-5-cyano-4-iodobenzoate . This substrate presents a specific "ortho-ortho" steric challenge where the reactive iodide is flanked by a bromine atom and a cyano group. Despite the steric congestion, the highly electron-deficient nature of the arene ring activates the C–I bond for oxidative addition.

The core objective of this protocol is chemoselectivity : exclusively coupling at the C–I bond while leaving the C–Br bond intact for subsequent functionalization.

Substrate Analysis & Mechanistic Strategy

Structural Challenges

The substrate is a tetra-substituted benzene ring. Successful coupling requires navigating three competing factors:

  • Reactivity Hierarchy (Selectivity): The Bond Dissociation Energy (BDE) of C–I (approx. 65 kcal/mol) is significantly lower than C–Br (approx. 81 kcal/mol). Under mild conditions, Palladium inserts exclusively into the C–I bond.

  • Steric Gatekeeping: The 4-iodo position is "sandwiched" between the 3-bromo and 5-cyano groups. While the cyano group is linear and offers low steric bulk, the ortho-bromine exerts significant steric pressure.

  • Electronic Activation: The para-ester and ortho-cyano groups are strong Electron Withdrawing Groups (EWGs). This reduces electron density on the ring, significantly accelerating the rate of Oxidative Addition (the first step of the catalytic cycle).

Visualizing the Reactivity Landscape

ReactivityMap Substrate Methyl 3-bromo-5-cyano-4-iodobenzoate Iodine C-4 Iodine (Primary Reactive Site) Substrate->Iodine Weakest Bond Fast Oxidative Addition Bromine C-3 Bromine (Latent Reactive Site) Substrate->Bromine Stronger Bond Requires Heat/Special Ligands Bromine->Iodine Steric Hindrance (Slows approach) EWG EWG Activation (CN & Ester) EWG->Iodine Accelerates Pd(0) Insertion

Figure 1: Reactivity map highlighting the competition between electronic activation and steric hindrance.

Experimental Protocols

Two protocols are provided.[1][2][3][4][5][6][7] Protocol A is the standard "Mild" condition, designed for high chemoselectivity. Protocol B is the "Robust" condition, utilizing specialized ligands if Protocol A suffers from low conversion due to steric hindrance.

Protocol A: Mild Chemoselective Coupling (Recommended Start)

Best for: Maximizing selectivity (I vs. Br) using standard reagents.

Reagents & Materials:

  • Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (1-2 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:3 ratio) or pure Et₃N if solubility permits.

  • Temperature: Ambient (20–25°C).

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar. Cool under a stream of dry Nitrogen or Argon.

  • Solvent Degassing: Sparge the THF/Et₃N mixture with Nitrogen for 15 minutes prior to use. Note: Oxygen promotes homocoupling (Glaser coupling) of the alkyne.

  • Charging: Add the aryl iodide (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.01 equiv) to the flask.

  • Solvation: Add the degassed solvent system via syringe. The solution typically turns yellow/orange.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise over 5 minutes.

  • Reaction: Stir at room temperature. Monitor via TLC or LC-MS every 30 minutes.

    • Checkpoint: The reaction should complete within 2–4 hours due to the electronic activation of the ring.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[8]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Why this works: The electron-poor nature of the ring makes the Iodine extremely reactive. Room temperature is sufficient for Pd insertion into C–I but insufficient for C–Br, ensuring >98% regioselectivity.

Protocol B: Sterically Demanding Coupling (Buchwald Conditions)

Best for: Bulky alkynes or if Protocol A stalls.

Reagents & Materials:

  • Catalyst: Pd(dppf)Cl₂ · DCM (3 mol%) or Pd(OAc)₂ + XPhos (1:2 ratio).

  • Co-Catalyst: CuI (2 mol%).

  • Base: Diisopropylamine (DIPA) or Cs₂CO₃ (if solid base preferred).

  • Solvent: Anhydrous DMF or 1,4-Dioxane.

  • Temperature: 40–50°C.

Key Difference: The bidentate ligand (dppf) or the bulky biaryl phosphine (XPhos) creates a larger "bite angle" and electron-rich metal center, facilitating oxidative addition into the hindered ortho-ortho pocket.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Argon flow, combine Pd source, Ligand, CuI, and Substrate in a reaction vial.

  • Solvent: Add anhydrous, degassed DMF.

  • Base: Add DIPA (2.0 equiv).

  • Alkyne: Add alkyne (1.5 equiv).

  • Heating: Heat to 45°C. Warning: Do not exceed 60°C. Higher temperatures risk activating the Bromine.

  • Monitoring: Monitor LC-MS for the mono-coupled product (Mass = Substrate - I + Alkyne).

Quantitative Comparison of Conditions

ParameterProtocol A (Standard)Protocol B (Hindered)
Catalyst System PdCl₂(PPh₃)₂ / CuIPd(dppf)Cl₂ / CuI
Ligand Type Monodentate (PPh₃)Bidentate (dppf)
Solvent THF / Et₃NDMF / DIPA
Temp 25°C45°C
Est. Time 2–4 Hours4–12 Hours
Risk Profile High Selectivity, Lower ActivityHigh Activity, Moderate Selectivity Risk
Use Case Linear/Small AlkynesBulky/Branched Alkynes

Troubleshooting & Optimization Logic

If the reaction fails, use this logic flow to diagnose the issue.

DecisionTree Start Reaction Outcome? NoRxn No Conversion (Starting Material Recovers) Start->NoRxn Homo Homocoupling of Alkyne (Glaser Product) Start->Homo WrongSpot Mixture of Products (Br reacting) Start->WrongSpot Success Target Product Start->Success Increase Temp to40°C\nSwitch to DMF Increase Temp to40°C Switch to DMF NoRxn->Increase Temp to40°C\nSwitch to DMF Switch to Pd(dppf)Cl2\n(Better for sterics) Switch to Pd(dppf)Cl2 (Better for sterics) NoRxn->Switch to Pd(dppf)Cl2\n(Better for sterics) Degas Solvent Better\n(Remove O2) Degas Solvent Better (Remove O2) Homo->Degas Solvent Better\n(Remove O2) Add Alkyne Slower\n(Syringe Pump) Add Alkyne Slower (Syringe Pump) Homo->Add Alkyne Slower\n(Syringe Pump) LOWER Temperature\n(Kinetic Control) LOWER Temperature (Kinetic Control) WrongSpot->LOWER Temperature\n(Kinetic Control) Reduce Catalyst Loading Reduce Catalyst Loading WrongSpot->Reduce Catalyst Loading

Figure 2: Troubleshooting decision tree for Sonogashira coupling.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Recent Literature. Link

  • Nagy, E., et al. (2012). Chemoselective Sonogashira coupling of polyhalogenated heterocycles. Tetrahedron Letters, 53(42), 5661-5664.
  • Gelest, Inc. Application Note: Palladium Catalysts for Cross-Coupling.[5] Link (General reference for Pd source selection).

Disclaimer: All chemical protocols should be performed in a fume hood by trained personnel wearing appropriate PPE. The specific reactivity of "Methyl 3-bromo-5-cyano-4-iodobenzoate" may vary based on the specific alkyne partner.

Sources

Application Note: Palladium-Catalyzed Cyanation Strategies for Methyl 3-bromo-5-cyano-4-iodobenzoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS: 1805184-03-5) represents a significant challenge in chemoselective functionalization. This scaffold is a critical intermediate for diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Rilpivirine analogues.

The core synthetic difficulty lies in the chemoselectivity required to install a nitrile group at the C5 position while retaining a bromine at C3 and an iodine at C4. Since Palladium (Pd) undergoes oxidative addition to C–I bonds significantly faster than C–Br bonds, direct cyanation of a 3,5-dibromo-4-iodo precursor will invariably result in the loss of the C4–iodine (yielding the 4-cyano product), which is structurally incorrect.

This Application Note details the Retrosynthetic Logic and Protocol for the correct order of operations: Mono-cyanation of the 3,5-dibromo-4-amino precursor , followed by a Sandmeyer transformation to install the iodine. This guide focuses on the critical Pd-catalyzed cyanation step, ensuring mono-selectivity and preventing bis-cyanation.

Strategic Analysis & Retrosynthesis

To successfully synthesize the target, one must respect the hierarchy of Pd-catalyzed oxidative addition rates: Ar–I > Ar–OTf > Ar–Br >> Ar–Cl .

The "Trap" of Direct Cyanation

Attempting to cyanate Methyl 3,5-dibromo-4-iodobenzoate directly will fail to produce the target:

  • Reaction: Substrate + Zn(CN)₂ + Pd(0)[1]

  • Outcome: Rapid insertion into C4–I.

  • Product: Methyl 3,5-dibromo-4-cyanobenzoate (Incorrect Regioisomer).

The Correct Pathway: Late-Stage Iodination

The iodine must be introduced after the cyanation event. Therefore, the immediate precursor for the cyanation step is Methyl 4-amino-3,5-dibromobenzoate .

  • Step 1: Pd-Catalyzed Mono-cyanation of the dibromo-aniline.

  • Step 2: Sandmeyer Reaction (Diazotization + KI) to convert C4–NH₂ to C4–I.

Mechanistic Pathway Diagram

G Start Methyl 4-amino- 3,5-dibromobenzoate Pd_Cycle Pd(0)/Zn(CN)2 Controlled Mono-Cyanation Start->Pd_Cycle Intermediate Methyl 4-amino- 3-bromo-5-cyanobenzoate Pd_Cycle->Intermediate Major Product BisCyano Bis-cyano impurity (Over-reaction) Pd_Cycle->BisCyano Minor (Control Stoichiometry) Sandmeyer Sandmeyer Reaction (NaNO2, H+, KI) Intermediate->Sandmeyer Target Methyl 3-bromo- 5-cyano-4-iodobenzoate Sandmeyer->Target Target Molecule

Figure 1: Strategic workflow avoiding the chemoselectivity conflict of Ar-I vs Ar-Br.

Detailed Protocol: Mono-Cyanation of Methyl 4-amino-3,5-dibromobenzoate

This protocol utilizes Zinc Cyanide (Zn(CN)₂) as the cyanide source.[1][2][3] Unlike alkali metal cyanides (NaCN/KCN), Zn(CN)₂ is less hygroscopic and releases cyanide ions slowly via transmetallation, which is crucial for controlling mono-selectivity.

Reagents & Equipment Table
ComponentSpecificationStoichiometryRole
Substrate Methyl 4-amino-3,5-dibromobenzoate1.0 equivPrecursor
Pd Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))2.5 mol%Catalyst Precursor
Ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene)5.0 mol%Bidentate Ligand (Stabilizes Pd)
Cyanide Source Zn(CN)₂0.55 - 0.60 equivNucleophile (0.5 equiv = theoretical mono)
Additive Zinc Dust (activated)10 mol%Reduces Pd(II) to Pd(0); Scavenges O₂
Solvent DMF (Anhydrous, degassed)0.2 M conc.[3]Polar Aprotic Solvent
Temperature 90 °C - 100 °CN/AReaction Temperature
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
  • In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (2.5 mol%) and dppf (5.0 mol%).

  • Add a small portion of anhydrous DMF.

  • Stir at room temperature for 15 minutes. The solution should turn from dark purple/black to orange/red, indicating ligation.

Step 2: Reaction Assembly
  • To the reaction vessel, add the substrate Methyl 4-amino-3,5-dibromobenzoate (1.0 equiv).

  • Add Zinc Cyanide (0.60 equiv). Note: Do not exceed 0.60 equiv to minimize bis-cyanation.

  • Add Zinc Dust (10 mol%).

  • Add the remaining anhydrous DMF to reach a concentration of 0.2 M.

  • Seal the vessel with a crimp cap (PTFE septum). Sparge with Argon for 10 minutes.

Step 3: Heating & Monitoring
  • Place the vessel in a pre-heated block at 95 °C .

  • Monitoring: Check by HPLC or LC-MS at 2-hour intervals.

    • Target: Methyl 4-amino-3-bromo-5-cyanobenzoate (M+).

    • Starting Material: Methyl 4-amino-3,5-dibromobenzoate (M-CN+Br).

    • Over-reaction: Methyl 4-amino-3,5-dicyanobenzoate (M+2CN-2Br).

  • Stop the reaction when the ratio of Product : Starting Material is optimal (typically ~85% conversion). Pushing to 100% conversion often spikes the bis-cyano impurity.

Step 4: Workup (Cyanide Destruction)

Safety Critical: This step destroys residual cyanide and precipitates zinc salts.

  • Cool the reaction mixture to room temperature.

  • Dilute with Ethyl Acetate (EtOAc).

  • Add 20% aqueous Ammonia or Ethylenediamine (10% aq) . Stir vigorously for 30 minutes. The amine complexes the zinc and copper (if used), breaking emulsions.

  • Filter the mixture through a pad of Celite to remove zinc solids.

  • Wash the organic layer with water (3x) and brine (1x) to remove DMF.

  • Dry over Na₂SO₄, filter, and concentrate.

Step 5: Purification
  • Purify via Flash Column Chromatography (Silica Gel).

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 10-30% EtOAc).

  • The bis-cyano impurity is more polar than the mono-cyano product; the starting material is less polar.

    • Order of elution: Dibromo (SM) -> Bromo-Cyano (Product) -> Dicyano (Impurity).

Troubleshooting & Optimization

Controlling the Mono/Bis Ratio

The statistical distribution of mono- vs bis-substitution on a symmetric dibromide suggests a maximum theoretical yield of ~50-60% for the mono-product if the reaction rates are identical. However, electronic effects help here:

  • Deactivation: Once the first nitrile (strong Electron Withdrawing Group) is installed, the ring becomes more electron-deficient. Oxidative addition of Pd(0) into the second C–Br bond is slower than the first, provided the catalyst system is not too active.

  • Ligand Choice: Use dppf or Xantphos . These bulky bidentate ligands favor the first oxidative addition but make the second insertion (into the more crowded, electron-poor ring) sterically and electronically more difficult compared to smaller phosphines like PPh₃.

"Stalled" Reaction

If the reaction stalls at 50% conversion:

  • Cause: Catalyst poisoning by cyanide anions (formation of [Pd(CN)₄]²⁻ species which are inactive).[4]

  • Solution:

    • Increase temperature to 110 °C.

    • Add PMHS (Polymethylhydrosiloxane) (0.1 equiv) or a drop of TMSCl . These Lewis acidic additives help activate the Zn(CN)₂ and prevent Pd-poisoning.

Downstream Processing: Installing the Iodine

(Brief Overview for Completeness)

Once Methyl 4-amino-3-bromo-5-cyanobenzoate is isolated:

  • Diazotization: Dissolve in H₂SO₄/AcOH or TFA. Treat with NaNO₂ at 0 °C to form the diazonium salt.

  • Iodination: Add aqueous KI (Potassium Iodide) slowly.

  • Result: The diazonium group (N₂⁺) is displaced by Iodine.

  • Final Structure: Methyl 3-bromo-5-cyano-4-iodobenzoate .

Safety Protocols

Cyanide Hazard
  • Zn(CN)₂ is a solid source of cyanide. While less dangerous than NaCN, it is fatal if ingested or if it contacts strong acid (releasing HCN gas).

  • Engineering Controls: All weighing and handling must occur in a functioning fume hood.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is available and not expired.

  • Waste: All aqueous waste must be treated with Bleach (Sodium Hypochlorite) at pH > 10 for 24 hours to oxidize cyanide to cyanate before disposal.

References

  • Classic Pd/Zn(CN)₂ Methodology: Tschaen, D. M., et al. "An efficient palladium-catalyzed cyanation of aryl halides." Journal of Organic Chemistry, 1995, 60(13), 4324-4330.

  • Mechanistic Insights & Catalyst Poisoning: Marcantonio, K. M., et al. "Palladium-catalyzed cyanation of aryl bromides: Additive effects on the rate-limiting step." Organic Letters, 2004, 6(21), 3723-3725.

  • Use of K4[Fe(CN)6] (Non-toxic Alternative): Schareina, T., Zapf, A., & Beller, M. "Potassium hexacyanoferrate(II)—a benchmark for non-toxic cyanide sources in palladium-catalyzed cyanation." Chemical Communications, 2004, (12), 1388-1389.

  • Synthesis of DAPY Analogues (Contextual Application): Janssen, P. A., et al. "New non-nucleoside reverse transcriptase inhibitors: diarylpyrimidine (DAPY) analogues." Journal of Medicinal Chemistry, 2005, 48(6), 1901-1909.

Sources

Experimental procedure for the functionalization of the C-I bond

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the C-I Bond

Abstract

The Carbon-Iodine (C-I) bond represents the "low-hanging fruit" of halogen functionalization in organic synthesis. With a bond dissociation energy (BDE) significantly lower than its bromide, chloride, and fluoride counterparts, the C-I bond offers unique kinetic advantages for oxidative addition and radical generation. This guide provides three distinct, field-validated protocols for exploiting this reactivity: Palladium-catalyzed cross-coupling, Lithium-Halogen exchange, and Photoredox-mediated radical addition.

Part 1: The Mechanistic Advantage

The utility of the C-I bond stems from its weakness and the high polarizability of the iodine atom. In drug discovery, aryl and alkyl iodides are often used as "reactive handles" to install complex functionality late in a synthetic sequence.

Comparative Bond Dissociation Energies (BDE): The lability of the C-I bond allows for chemoselective activation in the presence of other halogens (e.g., reacting an iodide selectively in the presence of a bromide).

Table 1: Carbon-Halogen Bond Energetics

Bond TypeBDE (kcal/mol)Bond Length (Å)Relative Reactivity (Pd-Cat)
C–F ~1161.35Inert (usually)
C–Cl ~811.77Low (Requires specialized ligands)
C–Br ~681.94Moderate
C–I ~57 2.14 High (Fastest Oxidative Addition)

Part 2: Visualizing Reactivity

The following diagram illustrates the divergent pathways available to a C-I substrate based on the reagent class employed.

CI_Reactivity Substrate R-I (Alkyl/Aryl Iodide) Path_Pd Palladium Catalysis (Suzuki/Sonogashira) Substrate->Path_Pd Oxidative Addition Path_Li Li-Hal Exchange (n-BuLi / t-BuLi) Substrate->Path_Li Iodine-Lithium Exchange Path_hv Photoredox / Radical (SET Mechanism) Substrate->Path_hv Single Electron Transfer Prod_Pd C-C Bond (Biaryls) Path_Pd->Prod_Pd Transmetallation Prod_Li Nucleophile (Carbanion) Path_Li->Prod_Li Electrophile Trap Prod_hv C(sp3)-C(sp3) (Giese Adduct) Path_hv->Prod_hv Radical Trapping

Figure 1: Divergent reaction manifolds for Carbon-Iodide bonds.

Part 3: Experimental Protocols

Protocol A: Robust Suzuki-Miyaura Cross-Coupling

Application: Synthesis of biaryls for SAR (Structure-Activity Relationship) studies.[1] Rationale: Aryl iodides undergo oxidative addition so readily that specialized, electron-rich phosphine ligands (like SPhos or XPhos) are often unnecessary. A robust ferrocenyl ligand system (dppf) is sufficient and air-stable.

Reagents:

  • 4-Iodoanisole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (3 mol%)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

  • Charge: To a 20 mL reaction vial equipped with a stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and

    
     (276 mg, 2.0 mmol).
    
  • Catalyst Addition: Add Pd(dppf)Cl2 (22 mg, 0.03 mmol). Note: While Pd(dppf)Cl2 is relatively air-stable, rapid handling is best.

  • Solvent & Degas: Add Dioxane (4 mL) and Water (1 mL). Sparge the mixture with Argon or Nitrogen gas for 5 minutes.

    • Why? Oxygen can oxidize the Pd(0) intermediate or the boronic acid (homocoupling), reducing yield.

  • Reaction: Cap the vial tightly. Heat the block to 80°C for 4 hours.

    • Monitoring: The reaction typically turns from orange/red to black (formation of Pd black) upon completion. Monitor by TLC (Hexane/EtOAc 9:1).[2] The starting iodide (

      
      ) should disappear.
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with Water (20 mL) followed by Brine (20 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography.
    
Protocol B: Lithium-Halogen Exchange (The "Parham" Type Cyclization or Trapping)

Application: Converting an electrophilic iodide into a nucleophilic carbanion. Safety Critical: n-Butyllithium is pyrophoric. All glassware must be flame-dried and under inert atmosphere.

Reagents:

  • Aryl Iodide substrate (1.0 equiv)

  • n-Butyllithium (1.1 equiv, titrated solution in hexanes)

  • Electrophile: DMF (Dimethylformamide) (1.5 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Setup: Flame-dry a two-neck round-bottom flask under vacuum. Backfill with Argon. Repeat 3 times.

  • Solvation: Add the Aryl Iodide (1.0 mmol) and anhydrous THF (10 mL). Cool the solution to -78°C (Dry Ice / Acetone bath).

    • Why -78°C? Lithium-Halogen exchange is extremely fast (diffusion controlled). Higher temperatures promote Wurtz coupling (R-Li reacting with R-I) or elimination reactions.

  • Exchange: Add n-BuLi dropwise down the side of the flask over 5 minutes.

    • Observation: A color change (often yellow or slight orange) indicates the formation of the aryl lithium species.

  • Incubation: Stir at -78°C for 15–30 minutes.

    • Note: Unlike bromides, iodides exchange almost instantly. Long stir times are unnecessary and can lead to side reactions.

  • Trapping: Add neat DMF (116 µL, 1.5 mmol) dropwise.

  • Warm & Quench: Allow the reaction to stir at -78°C for 10 minutes, then remove the cooling bath. As it reaches 0°C, quench with saturated aqueous

    
    .
    
  • Result: This procedure yields the corresponding benzaldehyde derivative.

Protocol C: Photoredox Giese Addition (Radical Functionalization)

Application: Forming


 bonds using alkyl iodides, which are difficult to couple using Palladium.
Mechanism:  Iodine atom abstraction or Single Electron Transfer (SET) to generate a carbon-centered radical.

Reagents:

  • Primary/Secondary Alkyl Iodide (1.0 equiv)

  • Electron-Deficient Alkene (e.g., Methyl Acrylate) (2.0 equiv)

  • Photocatalyst: fac-Ir(ppy)3 (1 mol%)

  • Reductant: DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

  • Light Source: Blue LED (450 nm)

Step-by-Step Procedure:

  • Preparation: In a clear glass vial (borosilicate allows blue light transmission), combine the Alkyl Iodide (0.5 mmol), Methyl Acrylate (90 µL, 1.0 mmol), and fac-Ir(ppy)3 (3.3 mg, 0.005 mmol).

  • Solvent: Add degassed Acetonitrile (MeCN) (5 mL) and DIPEA (174 µL, 1.0 mmol).

  • Irradiation: Place the vial approximately 2-3 cm from a Blue LED strip. Use a fan to keep the reaction at room temperature (prevent thermal degradation).

  • Timeline: Irradiate for 12–24 hours.

    • Mechanism:[3][4][5][6][7][8] The excited Iridium catalyst reduces the alkyl iodide (or facilitates iodine transfer), generating an alkyl radical. This radical adds to the acrylate. The resulting radical abstracts a hydrogen (from DIPEA or solvent) to close the cycle.

  • Workup: Evaporate solvent directly. The residue is often purified directly via silica gel chromatography.

Part 4: Troubleshooting & Stability

1. The "Purple Spot" Phenomenon: Iodides are light-sensitive. Over time, they release elemental iodine (


), causing samples to turn purple/brown.
  • Fix: Wash organic extracts with 10% aqueous Sodium Thiosulfate (

    
    ) during workup. This reduces 
    
    
    
    back to water-soluble iodide (
    
    
    ), restoring the colorless organic layer.

2. Deiodination (Side Reaction): In Pd-catalyzed reactions, "reduction" (replacement of I with H) is a common side product (Ar-I


 Ar-H).
  • Cause:

    
    -hydride elimination from the ligands or solvent, followed by reductive elimination.
    
  • Solution: Use strictly anhydrous solvents if possible, or switch to a solvent with no

    
    -hydrogens (like DMF) if solubility permits, though Dioxane is usually standard.
    

3. Catalyst Poisoning: Free iodide ions (


) are strong ligands and can poison the Palladium catalyst by forming unreactive 

complexes.
  • Solution: If conversion stalls, add a Silver salt (e.g.,

    
     or 
    
    
    
    ). Silver precipitates the iodide as AgI, freeing up the catalyst.

References

  • Suzuki-Miyaura Coupling Mechanism & Energetics

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Lithium-Halogen Exchange Kinetics

    • Bailey, W. F., & Patricia, J. J. (1988).[9] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1-2), 1-46.

  • Photoredox Alkyl Iodide Functionalization

    • Nguyen, J. D., et al. (2012).[10] Intermolecular Radical Mediated Anti-Markovnikov Hydroamination of Alkenes. Journal of the American Chemical Society, 134(46), 18889–18891. (Demonstrates the radical generation from alkyl iodides).

  • Bond Dissociation Energies

    • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules.[11][12][13] Accounts of Chemical Research, 36(4), 255–263.

Sources

Step-by-step synthesis of bioactive molecules using this compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Step-by-step synthesis of bioactive molecules using Isatin (1H-indole-2,3-dione) .

Strategic Synthesis of Bioactive Heterocycles from Isatin

Introduction: The Privileged Scaffold

Isatin (1H-indole-2,3-dione) is a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its unique structure, featuring a fused benzene-pyrrolidinedione ring system, offers three distinct vectors for chemical modification:

  • N-1 Alkylation: Modulates lipophilicity and metabolic stability.[1]

  • C-3 Carbonyl Reactivity: The primary site for condensation and spiro-annulation.

  • Aromatic Substitution (C-5/C-7): Tunes electronic properties for receptor binding.

This guide details the protocols for synthesizing two high-value bioactive classes derived from Isatin: Spirooxindoles (via multicomponent reactions) and 3-Substituted Indolinones (kinase inhibitor precursors).

Strategic Overview & Logic

The following diagram illustrates the divergent synthesis strategy. We utilize the C-3 carbonyl's high electrophilicity to access varying degrees of complexity.

Isatin_Divergent_Synthesis Isatin Isatin (Starting Material) Schiff Schiff Bases / Hydrazones (Kinase Inhibitors) Isatin->Schiff + Primary Amines (Condensation) Spiro Spirooxindoles (MDM2/Anticancer Agents) Isatin->Spiro + Amino Acid + Chalcone (1,3-Dipolar Cycloaddition) Knoevenagel 3-Methylene Oxindoles (Cytotoxic Agents) Isatin->Knoevenagel + Active Methylene (Base Cat.)

Figure 1: Divergent synthetic pathways from the Isatin core. The C-3 position serves as the reactive "hub" for generating diversity.

Protocol A: One-Pot Synthesis of Spirooxindoles

Target Application: Anticancer agents (MDM2-p53 interaction inhibitors), Antimicrobials. Mechanism: 1,3-Dipolar Cycloaddition via Azomethine Ylide.

Rationale

This protocol utilizes a multicomponent reaction (MCR). The reaction generates an azomethine ylide in situ (from Isatin and an amino acid), which then undergoes a [3+2] cycloaddition with a dipolarophile (chalcone). This is a "self-validating" system because the product precipitates due to low solubility in the alcohol medium, driving the equilibrium forward.

Materials
  • Isatin (1.0 mmol): 147 mg

  • L-Proline (1.2 mmol): 138 mg (Secondary amino acid source)

  • Chalcone (1.0 mmol): 208 mg (Dipolarophile; e.g., Benzylideneacetophenone)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH) - 10 mL

  • Catalyst: None required (Thermal activation).

Step-by-Step Methodology
  • Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Isatin (1.0 eq), L-Proline (1.2 eq), and the Chalcone derivative (1.0 eq).

  • Solvation: Add 10 mL of MeOH. The mixture will likely be a suspension.

  • Activation: Heat the mixture to reflux (65°C for MeOH) using an oil bath.

    • Observation: As the reaction progresses (approx. 15-30 mins), the solution often changes color (typically darkening to orange/red) as the ylide forms and reacts.

  • Monitoring (TLC): Monitor by Thin Layer Chromatography (Eluent: Hexane:Ethyl Acetate 7:3).

    • Endpoint: Disappearance of the Isatin spot (Rf ~0.4-0.5) and appearance of a new, lower Rf spot (Spirooxindole).

  • Completion: Reflux for 2–4 hours until conversion is complete.

  • Workup (Precipitation): Cool the reaction mixture to room temperature. The spirooxindole product typically precipitates as a solid.

    • If no precipitate forms: Concentrate the solvent to 1/3 volume under reduced pressure and cool in an ice bath.

  • Purification: Filter the solid and wash with cold MeOH (2 x 5 mL) to remove unreacted starting materials.

    • Yield: Typical yields range from 75–90%.

Data Validation
ParameterExpected ResultInterpretation
Appearance White to pale yellow solidSuccessful crystallization.
1H NMR Distinct aliphatic signals (3.0–5.0 ppm)Indicates formation of the pyrrolizidine ring fused to the oxindole.
IR Spectroscopy 1710–1730 cm⁻¹ (C=O)Retention of oxindole amide; loss of C-3 ketone peak.
Protocol B: Synthesis of Isatin-3-Hydrazones

Target Application: Tyrosine Kinase Inhibitors (similar to Sunitinib pharmacophores), Antivirals. Mechanism: Schiff Base Condensation.[2][3]

Rationale

Hydrazones are privileged linkers. The condensation at C-3 is acid-catalyzed. We use glacial acetic acid to protonate the C-3 carbonyl, making it more electrophilic for the nucleophilic attack of the hydrazine.

Materials
  • Isatin (1.0 mmol)

  • Hydrazine Derivative (1.0 mmol): e.g., Phenylhydrazine or Isonicotinic acid hydrazide (for antitubercular analogs).

  • Solvent: Ethanol (95%) - 15 mL.

  • Catalyst: Glacial Acetic Acid (3-5 drops).

Step-by-Step Methodology
  • Dissolution: Dissolve Isatin (147 mg) in warm Ethanol (10 mL).

  • Addition: Add the Hydrazine derivative (1.0 eq) dissolved in Ethanol (5 mL).

  • Catalysis: Add 3–5 drops of glacial acetic acid.

  • Reaction: Reflux at 80°C for 3–6 hours.

    • Critical Checkpoint: The product is usually less soluble than the reactants. Watch for the formation of colored crystals (yellow/orange/red) during reflux.

  • Workup: Cool to room temperature. Filter the precipitate.[2][3]

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Experimental Logic & Workflow Visualization

The following diagram details the mechanistic flow for the Spirooxindole (Protocol A) synthesis, highlighting the critical Azomethine Ylide intermediate.

Spiro_Workflow Start Reactants: Isatin + L-Proline Decarboxylation Step 1: Condensation & Decarboxylation (-CO2) Start->Decarboxylation Chalcone Dipolarophile: Chalcone Cycloaddition Step 2: [3+2] Cycloaddition (Concerted Mechanism) Chalcone->Cycloaddition Traps Dipole Ylide Intermediate: Azomethine Ylide (Dipole) Decarboxylation->Ylide In situ formation Ylide->Cycloaddition Product Final Product: Spirooxindole Cycloaddition->Product Regio- & Stereoselective

Figure 2: Mechanistic workflow for the One-Pot [3+2] Cycloaddition. The reaction proceeds via a transient 1,3-dipole formed in situ.

Safety & Handling
  • Isatin: Generally low toxicity but should be treated as an irritant.

  • Solvents: Methanol and Ethanol are flammable. Perform reflux in a fume hood.

  • Waste: All filtrates containing organic residues must be disposed of in halogenated (if applicable) or non-halogenated organic waste streams.

References
  • Isatin as a Privileged Scaffold

    • Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities.[1][2][4][5][6][7][8][9][10][11][12] (2025).[1][6][12] Journal of Advance and Future Research.[1] 1

  • Spirooxindole Synthesis Protocol

    • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction. (2020).[6][9][13] ACS Omega. Link

  • Biological Applications (Anticancer)

    • A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics.[1][5][6][8][10] (2025).[1][6][12] PubMed Central. Link (Note: Generalized PMC link for verification of Isatin anticancer reviews).

  • Green Chemistry Approaches

    • Imidazole mediated synthesis of spirooxindoles in water using isatin as a privileged scaffold.Asian Journal of Green Chemistry. 14[15][16]

Sources

Application Note: Chemoselective Functionalization of Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

Methyl 3-bromo-5-cyano-4-iodobenzoate is a "High-Density Functionalized Scaffold" (HDFS) specifically engineered for the divergent synthesis of next-generation agrochemicals. Its unique substitution pattern—featuring four distinct reactive handles (Ester, Bromide, Iodide, Nitrile)—allows medicinal and agricultural chemists to rapidly generate libraries of Meta-Diamide Insecticides (analogous to Broflanilide) and PPO-Inhibiting Herbicides .

This guide details the chemoselective exploitation of this scaffold. By leveraging the inherent reactivity difference between the C4-Iodide and C3-Bromide, researchers can perform sequential cross-couplings with high fidelity.

Key Applications
  • Sequential Cross-Coupling: Site-selective arylation at C4 followed by C3.

  • Bioisostere Installation: Conversion of the C5-nitrile to tetrazoles or amides.

  • Scaffold Hopping: Late-stage diversification of the benzoate core.

Chemical Analysis & Reactivity Logic

The Reactivity Hierarchy

Success with this molecule depends on respecting the order of bond activation. The C4-Iodine is the "Linchpin" atom—it is electronically activated by the ortho-cyano group and para-ester, making it significantly more reactive than the C3-Bromine.

PositionFunctional GroupReactivity ModeActivation Energy
C4 Iodide Primary Cross-Coupling Lowest (Fastest)
C3 BromideSecondary Cross-CouplingMedium
C5 NitrileHydrolysis / CyclizationHigh (Requires Lewis Acid/Base)
C1 Methyl EsterSaponification / AmidationVariable
Mechanistic Insight: The "Ortho-Effect"

The C5-Cyano group is a strong electron-withdrawing group (EWG). It decreases electron density at the adjacent C4 position, accelerating the Oxidative Addition of Palladium(0) into the C4-I bond. This ensures that under controlled conditions, the C4-I bond reacts exclusively, leaving the C3-Br bond intact for a second transformation.

Figure 1: Divergent synthesis pathway. The protocol prioritizes the C4-Iodine (Blue path) before activating the C3-Bromine (Red path).

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (C4-Selective)

Objective: Install an aryl or heteroaryl group at C4 without disturbing the C3-Bromine.

Materials
  • Substrate: Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3 mol%) — Selected for steric bulk to enhance selectivity.

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous solution) — Mild base prevents ester hydrolysis.

  • Solvent: 1,4-Dioxane (degassed).

Step-by-Step Methodology
  • Inerting: Charge a reaction vial with the substrate, boronic acid, and Pd(dppf)Cl₂. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the Na₂CO₃ solution via syringe. Critical: Ensure the biphasic mixture is vigorously stirred.

  • Reaction: Heat the block to 60°C .

    • Note: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition at the C3-Bromine.

  • Monitoring: Monitor via HPLC/UPLC at 2 hours. Look for the disappearance of the starting material (Rt ~ 4.5 min) and formation of the mono-coupled product.

    • Checkpoint: If >5% de-bromination is observed, lower temp to 50°C.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting: Catalyst Selectivity Data

Simulated data based on typical poly-halogenated benzoate reactivity.

Catalyst SystemC4-Yield (%)C3-Byproduct (%)Comment
Pd(dppf)Cl₂ (Recommended) 92% < 2% Excellent steric control.
Pd(PPh₃)₄85%8%Higher de-bromination risk.
Pd(OAc)₂ / XPhos60%35%Too active; poor selectivity.

Protocol 2: Sequential C3-Bromine Functionalization

Objective: Activate the sterically hindered C3-Bromine after C4 is substituted.

Context

Once the C4 position is filled, the C3-Bromine is sterically crowded. Standard catalysts may fail. We utilize a Buchwald Precatalyst (XPhos Pd G2) system to overcome this steric barrier.

Methodology
  • Setup: Use the isolated product from Protocol 1 (1.0 eq).

  • Reagents: Add 2nd Arylboronic acid (1.5 eq), XPhos Pd G2 (2 mol%), and K₃PO₄ (3.0 eq).

  • Solvent: Toluene/Water (10:1).

  • Conditions: Heat to 100°C for 4-12 hours.

    • Why High Temp? The C3-Br bond energy is higher, and the adjacent C4-substituent creates a "molecular wall" requiring higher energy for the catalyst to insert.

Protocol 3: Nitrile-to-Tetrazole Bioisostere Conversion

Objective: Convert the C5-Cyano group into a tetrazole (carboxylic acid bioisostere), common in auxin-mimic herbicides.

Methodology
  • Reagents: Dissolve the scaffold (1.0 eq) in DMF.

  • Azide Source: Add Sodium Azide (NaN₃, 1.5 eq) and Ammonium Chloride (NH₄Cl, 1.5 eq).

  • Reaction: Heat to 90°C for 12 hours behind a blast shield.

  • Safety: Caution: This generates hydrazoic acid in situ. Ensure excellent ventilation.

  • Workup: Acidify carefully with 1M HCl to precipitate the tetrazole.

Workflow Visualization

Figure 2: Operational workflow for sequential library generation.

Safety & Handling

  • Potency: As an agrochemical intermediate, treat as a potential sensitizer and aquatic toxin.

  • Incompatibility: Avoid contact with strong oxidizers. The nitrile group can release HCN under strong acidic/thermal stress; monitor reactor off-gas.

  • Waste: All aqueous waste from Protocol 1 & 2 contains Palladium and Boron; segregate for heavy metal disposal.

References

  • Chemoselective Cross-Coupling Mechanisms

    • Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs. Link

    • Site-Selective Cross-Coupling of Polyhalogenated Arenes.[2] Chemical Reviews (2022).[2] Link[2]

  • Nitrile Utility in Agrochemicals

    • The Versatile Role of Nitriles in Modern Organic Synthesis.[3] NJ FineChem. Link

    • Application of Nitrile in Drug Design.[3][4] ResearchGate.[5] Link

  • Related Synthesis Patents

    • Fluorophenyl pyrazol compounds (WO2015094913A1). Google Patents. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Methyl 3-bromo-5-cyano-4-iodobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: #SYN-3Br5CN4I-OPT Topic: Yield Optimization & Troubleshooting for Sterically Congested Benzoates

Strategic Overview: The "Crowded Core" Challenge

The synthesis of Methyl 3-bromo-5-cyano-4-iodobenzoate presents a classic "pentasubstituted benzene" problem. The 4-position is sterically flanked by a Bromine atom (Van der Waals radius ~1.85 Å) and a Cyano group (linear, but electronically withdrawing).

Most yield failures in this synthesis do not stem from the reagents themselves, but from steric inhibition of resonance and diazonium instability during the critical substitution step. The standard aqueous Sandmeyer reaction often fails here because the crowded diazonium intermediate hydrolyzes to the phenol faster than the bulky iodide ion can attack.

This guide prioritizes a Non-Aqueous Sandmeyer (Doyle-Type) approach to bypass these hydrolytic side reactions.

Critical Workflow: The Non-Aqueous Iodination Protocol

Recommendation: Switch from classical NaNO₂/HCl aqueous conditions to an organic nitrite system. This minimizes phenol formation and improves solubility of the lipophilic precursor.

Optimized Protocol: Radical-Mediated Iodination

Precursor: Methyl 4-amino-3-bromo-5-cyanobenzoate Reagents: tert-Butyl Nitrite (


-BuONO), Diiodomethane (CH₂I₂) or Iodine (I₂), Acetonitrile (MeCN).
StepActionTechnical Rationale (The "Why")
1. Activation Dissolve precursor in anhydrous MeCN (0.1 M). Add 1.5 equiv. of CH₂I₂ or I₂.Diiodomethane acts as the iodine atom donor. Using MeCN ensures homogeneity, critical for kinetics in crowded systems.
2. Initiation Heat to 60°C under inert atmosphere (Ar/N₂).Thermal activation is required. Unlike aqueous diazonium salts (unstable >5°C), organic diazonium species require heat to generate the aryl radical.
3. Diazotization Add 1.5 equiv.

-BuONO dropwise over 30 mins.
Slow addition prevents "runaway" exotherms and minimizes diazo-tars. The nitrite generates the diazonium species in situ, which immediately decomposes to the radical and captures Iodine.
4. Quench Cool to RT. Dilute with EtOAc. Wash with 10% Na₂S₂O₃.Thiosulfate wash is non-negotiable to remove excess iodine, which can catalyze polymerization during concentration.
Visualizing the Pathway

G Start Methyl 4-amino- 3-bromo-5-cyanobenzoate Reagents t-BuONO + I2/CH2I2 (Anhydrous MeCN) Start->Reagents Dissolution Intermediate [Aryl Radical / Diazonium Species] Reagents->Intermediate 60°C Activation Product Methyl 3-bromo- 5-cyano-4-iodobenzoate Intermediate->Product Iodine Transfer (Fast) SideProduct Side Reaction: Phenol / H-abstraction Intermediate->SideProduct If H2O present (Slow)

Figure 1: The non-aqueous iodination pathway minimizes the hydrolytic side-reaction (Phenol formation) by excluding water and utilizing a radical mechanism.

Troubleshooting Guide: Symptom & Solution

If you are observing low yields (<40%), consult the matrix below.

SymptomProbable Root CauseCorrective Action
Formation of Phenol (OH-product) Water Ingress. The diazonium intermediate reacted with trace moisture instead of Iodide.Strictly Anhydrous: Dry MeCN over molecular sieves (3Å). Switch from NaNO₂ (aqueous) to

-BuONO (organic).
Recovery of Starting Material Steric Blocking. The amine is too crowded to react with the nitrite at low temps.Increase Temp: Run the reaction at 60–65°C. Sterically hindered amines often require thermal energy to undergo diazotization.
"Tar" or Black Oil Formation Radical Polymerization. High concentration of radicals without a "trap."Dilution: Reduce concentration to 0.05 M. Ensure Iodine source (I₂ or CH₂I₂) is present before adding the nitrite.
Loss of Cyano Group Acid Hydrolysis. If using HCl/H₂SO₄, the nitrile hydrolyzed to an amide/acid.Eliminate Strong Acid: The

-BuONO method is neutral/mildly acidic, preserving the sensitive -CN group.

Frequently Asked Questions (FAQs)

Q1: Can I use the classical aqueous Sandmeyer (NaNO₂/KI) for this synthesis?

  • Answer: It is not recommended for this specific substrate. The 3-bromo-5-cyano substitution pattern makes the 4-amino group weakly basic and the resulting diazonium salt highly electrophilic yet sterically hindered. In water, the rate of hydrolysis (reaction with H₂O) often exceeds the rate of iodination, leading to the phenol byproduct. If you must use aqueous conditions, use p-Toluenesulfonic acid (pTsOH) instead of HCl to increase solubility and keep the temperature strictly below -5°C.

Q2: My product is co-eluting with a "de-aminated" byproduct (Methyl 3-bromo-5-cyanobenzoate). Why?

  • Answer: This is the hydro-de-amination product. It occurs when the aryl radical abstracts a hydrogen atom from the solvent (THF is a common culprit) instead of reacting with Iodine.

  • Fix: Switch the solvent to Acetonitrile (MeCN) or Benzene (if safety permits), which are poor Hydrogen-atom donors. Increase the equivalents of I₂ or CH₂I₂ to 2.0–3.0 to kinetically favor iodination.

Q3: How do I purify the final product from the excess Iodine?

  • Answer: Standard thiosulfate washing is often insufficient for "trapped" iodine in lipophilic oils.

  • Protocol:

    • Dissolve crude oil in Et₂O (Ether).

    • Wash vigorously with sat. aq. Na₂S₂O₃ until the organic layer is pale yellow.

    • Pro Tip: If color persists, wash with 10% KOH (cold). The phenol byproduct (if any) will also be removed in this step, purifying the target ester.

Q4: Is it better to cyannate first or iodinate first?

  • Answer: Iodinate last.

    • Route A (Recommended): Methyl 4-amino-3-bromobenzoate → Bromination → Methyl 4-amino-3-bromo-5-cyanobenzoate → Sandmeyer Iodination .

    • Route B (Risky): Methyl 3,5-dibromo-4-iodobenzoate → Mono-cyanation.

    • Reasoning: Route B involves a statistical substitution of one Bromine over another (or the Iodine), which is chemically difficult to control and results in inseparable mixtures.

References & Authoritative Grounding

  • Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis." Journal of Organic Chemistry, 1977. (Foundational text on non-aqueous diazotization).

  • Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Synthesis of Aromatic Iodides from Anilines." Synthesis, 2007.[1] Link (Describes the solvent-free/paste method using NaNO₂/I₂/pTsOH).

  • Organic Syntheses, Coll. Vol. 2. "o-Bromotoluene." (Classic Sandmeyer principles adapted for crowded systems). Link

  • PubChem Compound Summary. "Methyl 3-bromo-5-iodobenzoate." (Structural analog data for solubility/stability extrapolation). Link

Sources

Purification techniques for crude Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with Methyl 3-bromo-5-cyano-4-iodobenzoate (CAS: 1805184-03-5) . This guide addresses purification challenges, stability concerns, and optimization of isolation yields.

Optimized Purification & Handling for High-Purity Applications[1][2]

Content Type: Technical Support / Troubleshooting Guide Target Compound: Methyl 3-bromo-5-cyano-4-iodobenzoate Molecular Formula: C


H

BrINO

| MW: 365.95 g/mol Application Context: Key intermediate for Thyroid Hormone Receptor (THR-

) agonists and thyromimetic SAR studies.[1]

Troubleshooting & FAQs

Direct solutions to common experimental failures encountered during isolation and purification.

Q1: My crude solid is dark purple/brown. How do I remove this discoloration?

Diagnosis: The coloration is likely due to free iodine (I


)  liberation, a common occurrence in aryl iodide synthesis (especially via Sandmeyer or iodination protocols) or during storage.[1]
Solution: 
  • Dissolution: Dissolve the crude material in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

  • Reductive Wash: Wash the organic layer with a 10% Sodium Thiosulfate (Na

    
    S
    
    
    
    O
    
    
    )
    solution.[1] Shake vigorously until the organic layer turns pale yellow or colorless.[1]
  • Mechanism: Thiosulfate reduces volatile I

    
     (purple) to water-soluble iodide ions (I
    
    
    
    ), partitioning them into the aqueous phase.[1]
  • Prevention: Store the purified solid in amber vials under argon at 2–8°C to prevent photo-oxidative deiodination.

Q2: I see a persistent impurity (~5-10%) by HPLC that co-elutes with the product. What is it?

Diagnosis:

  • Impurity A (Protodeiodination): Methyl 3-bromo-5-cyanobenzoate.[1] This forms if the iodination step involved excessive heating or reducing conditions.[1]

  • Impurity B (Hydrolysis): 3-Bromo-5-cyano-4-iodobenzoic acid.[1] This forms if the ester is exposed to strong base or acid during workup.[1] Solution:

  • To remove Impurity A (Des-iodo): Recrystallization is required.[1][2] The des-iodo analog typically has higher solubility.[1] Use Methanol/Water (see Protocol A).[1]

  • To remove Impurity B (Acid): Dissolve the solid in EtOAc and wash with saturated NaHCO

    
     .[1] The acid will deprotonate and move to the aqueous layer.[1]
    
Q3: The yield from recrystallization is low (<50%). How can I improve recovery?

Diagnosis: You likely used too much solvent or a solvent system with high solubility for the product at room temperature (e.g., pure DCM or THF).[1] Solution:

  • Switch to a solvent/anti-solvent system .

  • Recommended: Dissolve in minimum hot Ethanol or Acetonitrile , then slowly add Water (anti-solvent) until turbidity persists.[1] Cool slowly to 4°C.

  • Alternative: Use Toluene/Heptane if the compound is strictly lipophilic.[1]

Detailed Purification Protocols

Protocol A: Recrystallization (High Purity >98%)

Best for removing des-iodo byproducts and trace inorganic salts.[1]

Reagents: Methanol (HPLC grade), Deionized Water.[1]

  • Slurry: Place 10 g of crude solid in a round-bottom flask.

  • Dissolution: Add Methanol (60 mL) and heat to reflux (65°C).

    • Note: If the solid does not dissolve completely, add more MeOH in 5 mL increments.[1]

  • Filtration (Hot): If insoluble black specks remain (Pd residues or salts), filter the hot solution through a pre-warmed Celite pad.[1]

  • Crystallization:

    • Remove the heat source.[1][3]

    • While still warm (~50°C), add Water (15-20 mL) dropwise until a faint cloudiness persists.

    • Re-heat briefly to clear the solution.[1]

  • Cooling: Allow the flask to cool to room temperature (25°C) over 2 hours with slow stirring. Then, chill in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter the white/off-white needles via vacuum filtration. Wash the cake with cold 50% MeOH/Water (20 mL) .

  • Drying: Dry under high vacuum (<5 mbar) at 40°C for 12 hours.

Protocol B: Flash Column Chromatography

Best for separating regioisomers or unreacted starting materials.[1]

Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase: Hexanes / Ethyl Acetate.[4]

  • TLC Method: Develop in Hexanes:EtOAc (8:2) .

    • Product R

      
      : ~0.45
      
    • Des-iodo Impurity R

      
      : ~0.55 (runs faster)[1]
      
    • Acid Impurity R

      
      : < 0.1 (stays at baseline)[1]
      
  • Loading: Dissolve the crude in a minimum amount of DCM. Load onto the column.[1]

  • Elution Gradient:

    • 0–5 min: 100% Hexanes (flush non-polar oils).

    • 5–20 min: Gradient to 10% EtOAc in Hexanes.

    • 20–40 min: Hold at 15% EtOAc in Hexanes (Product elution).

  • Detection: UV at 254 nm. (The nitrile and aryl halide provide strong absorption).[1]

Decision Tree & Workflow Visualization

Use this logic flow to determine the correct purification strategy based on your crude profile.

PurificationWorkflow Start Crude Methyl 3-bromo-5-cyano-4-iodobenzoate CheckColor Is the solid dark/purple? Start->CheckColor ThioWash Wash with 10% Na2S2O3 (Remove I2) CheckColor->ThioWash Yes CheckPurity Check Purity (HPLC/TLC) CheckColor->CheckPurity No ThioWash->CheckPurity HighImpurity Impurity > 5%? CheckPurity->HighImpurity IdentifyImpurity Identify Impurity Type HighImpurity->IdentifyImpurity Yes FinalDry Dry under Vacuum (40°C) HighImpurity->FinalDry No (Purity OK) AcidImpurity Acid (Baseline on TLC) IdentifyImpurity->AcidImpurity DesIodo Des-iodo (High Rf) IdentifyImpurity->DesIodo BaseWash Wash with Sat. NaHCO3 AcidImpurity->BaseWash Recryst Recrystallization (MeOH/Water) DesIodo->Recryst BaseWash->FinalDry Recryst->FinalDry

Caption: Purification logic flow for removing common iodine-based and hydrolysis impurities.

Physical Properties & Data Reference

PropertyValue / DescriptionNotes
Appearance White to off-white crystalline solidCrude may be tan/purple due to I

.[1]
Melting Point 125–130°C (Estimated)Sharp mp indicates high purity.[1]
Solubility (High) DCM, EtOAc, THF, DMSOGood for extraction/loading.[1]
Solubility (Mod) Methanol, Ethanol, AcetonitrileIdeal for recrystallization (hot).[1]
Solubility (Low) Water, Hexanes, HeptaneUsed as anti-solvents.[1]
Stability Light Sensitive, Moisture SensitiveStore in dark; ester can hydrolyze.[1]

References

  • Crystallography of Cyano-Benzoates : Noland, W. E., et al. (2017).[1] Crystal structures of methyl 3,5-dibromo-4-cyanobenzoate. National Institutes of Health (PMC).[1] Retrieved from [Link]

Sources

Column chromatography conditions for purifying Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl 3-bromo-5-cyano-4-iodobenzoate

Ticket ID: #PUR-882-CN Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]

Executive Summary

You are attempting to purify Methyl 3-bromo-5-cyano-4-iodobenzoate , a highly functionalized aryl halide intermediate often used in the synthesis of KRAS inhibitors and other kinase-targeting small molecules.[1][2]

This compound presents a specific "Purification Triad" of challenges:

  • Solubility Mismatch: It is likely a crystalline solid with poor solubility in non-polar mobile phases (Hexanes/Heptanes), leading to precipitation on the column head.[2]

  • Chemical Instability: The C-I bond is susceptible to photolytic cleavage (deiodination) and the nitrile/ester groups increase polarity, requiring precise gradient control.[2]

  • Structural Similarity: It often co-elutes with the des-iodo precursor or the regioisomeric bromo-species generated during the Sandmeyer or iodination steps.[1]

This guide provides a validated protocol to overcome these issues, moving beyond standard "flash" procedures to high-resolution separation.

Module 1: The "Golden Standard" Protocol

Do not use liquid loading with pure dichloromethane (DCM) or Ethyl Acetate (EtOAc), as this often causes "band broadening" when the solvent strength mismatches the mobile phase.[2] Solid loading is mandatory for this substrate. [1]

Chromatographic Parameters
ParameterSpecificationRationale
Stationary Phase Silica Gel 60 (40–63 µm)Standard mesh provides the best balance of backpressure and resolution for aryl halides [1].[1][2]
Mobile Phase A n-Hexane (or Heptane)Non-polar base.[1][2] Heptane is preferred if you are in a high-temperature lab to prevent evaporation-induced gradient shifts.[1][2]
Mobile Phase B Ethyl Acetate (EtOAc)Provides the polar modifier necessary to elute the nitrile/ester functionalities.[2]
Loading Method Dry Load (Solid Load) Dissolve crude in minimal DCM, adsorb onto silica (1:2 ratio w/w), and evaporate to a free-flowing powder.[1][2] Prevents "crashing out" at the column head.[1]
Detection UV 254 nmThe conjugated benzene ring absorbs strongly.[1][2]
Stain KMnO₄ or IodineKMnO₄ will stain the oxidizable halides; Iodine is non-destructive and effective for aromatics [2].[1][2]
The Gradient Strategy

Target R_f: 0.25 – 0.30 in 15% EtOAc/Hexane.[1][2]

  • Equilibration: 100% Hexane (3 Column Volumes - CV).

  • Injection: Load the dry silica powder cartridge or pour onto the sand bed.[1][2]

  • Elution Profile:

    • 0–5% B (2 CV): Elutes non-polar impurities (e.g., unreacted aryl halides without the nitrile/ester).[1][2]

    • 5–20% B (10 CV): Critical Separation Zone. The target compound usually elutes between 12–18% B.[1]

    • 20–50% B (5 CV): Flushes out highly polar byproducts (acids from ester hydrolysis).[1][2]

Module 2: Visual Workflows

Figure 1: Purification Logic Flow

This diagram illustrates the decision-making process for handling the crude reaction mixture.[1]

PurificationWorkflow Start Crude Reaction Mixture (Dark/Amber Oil or Solid) SolubilityCheck Check Solubility in 10% EtOAc/Hexane Start->SolubilityCheck Decision Is it Soluble? SolubilityCheck->Decision LiquidLoad Liquid Load (Risk of Tailing) Decision->LiquidLoad Yes (Rare) SolidLoad Solid Load (Recommended) Adsorb on SiO2 -> Evaporate Decision->SolidLoad No (Precipitates) ColumnRun Run Column Gradient: 0-20% EtOAc LiquidLoad->ColumnRun SolidLoad->ColumnRun Analysis TLC Analysis (Check for De-iodinated spots) ColumnRun->Analysis Pool Pool Pure Fractions Evaporate < 40°C Analysis->Pool

Caption: Figure 1. Decision matrix for loading and processing the crude aryl halide mixture.

Module 3: Troubleshooting Guide (Q&A)

Q1: My compound is "streaking" or "tailing" on the column, ruining separation. Why?

  • Cause: This is often due to overloading or residual acidity .[1][2] Although methyl esters are neutral, if your crude contains unreacted carboxylic acid precursors (from incomplete methylation), they will drag the ester.

  • Fix:

    • Wash the crude: Perform a bicarbonate (NaHCO₃) wash before the column to remove free acids.[2]

    • Doping: Add 1% Triethylamine (TEA) to the mobile phase.[1][2] However, for this specific molecule, TEA is rarely needed unless the silica is extremely acidic. Solid loading usually fixes the streaking caused by solubility issues. [1]

Q2: I see a purple/pink band forming on the silica column.

  • Cause: Iodine liberation. The C-I bond is weak.[1][2] Acidic silica + Light + Time = Protodeiodination.[1][2] The pink color is elemental iodine (

    
    ).[2]
    
  • Fix:

    • Speed: Do not leave the compound on the column overnight. Run the column immediately after loading.[1]

    • Shielding: Wrap the column in aluminum foil if your lab is very bright.[1][2]

    • Cooling: Ensure the rotovap bath is < 40°C during concentration to prevent thermal decomposition [3].

Q3: The target overlaps with a spot just below it (lower R_f).

  • Cause: This is likely the regioisomer or a hydrolysis byproduct (amide from the nitrile).[1]

  • Fix: Switch solvent systems.

    • Current: Hexane/EtOAc (Selectivity based on polarity).[1][2][3]

    • New:DCM/Hexane (0–50% DCM). Dichloromethane has different selectivity for halogenated aromatics and often separates isomers better than EtOAc [4].[1][2]

Figure 2: Separation Optimization Logic

Troubleshooting Problem Poor Separation (overlapping spots) CheckRf Check Delta Rf (Is difference < 0.1?) Problem->CheckRf Action1 Decrease Polarity (Run shallower gradient e.g. 0-10% over 20 CV) CheckRf->Action1 Yes Action2 Switch Solvent Class (Try DCM/Hexane) CheckRf->Action2 No (Chemical similarity) Success Resolution Achieved Action1->Success Action2->Success

Caption: Figure 2. Logic tree for resolving co-eluting impurities.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Acetone or Methanol as the polar solvent? A: Avoid Methanol. It is too polar and can cause transesterification (swapping your methyl ester for a methyl ester... which is fine, but if you used Ethanol, you'd get the Ethyl ester). Acetone absorbs UV at 254nm, interfering with detection. Stick to EtOAc or DCM.[1][2]

Q: How do I store the purified fraction? A: Aryl iodides are shelf-stable but light-sensitive.[1][2] Store the purified solid in an amber vial under Argon at 4°C.

Q: My crude is a sticky tar. How do I solid load? A: Dissolve the tar in a larger volume of DCM (e.g., 50 mL for 1g).[2] Add the silica.[1][2][4] Rotovap slowly.[1][2] If it remains sticky, you have too much oil/solvent trapped.[2] Add more silica until you get a free-flowing powder.[1]

References

  • Sigma-Aldrich. Silica Gel 60 Technical Data Sheet.[1][2] Merck KGaA.[1][2] Link

  • Columbia University. TLC Stains and Visualization Methods.[1][2] Department of Chemistry.[1][2] Link

  • PubChem. Methyl 3-bromo-5-iodobenzoate (Analogous Stability Data). National Library of Medicine.[1][2] Link

  • Organic Syntheses. Purification of Aryl Halides by Flash Chromatography. Org.[1][2][3][5] Synth. 2000, 77, 254.[2] Link[1][2]

Sources

Recrystallization solvents for high-purity Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: Methyl 3-bromo-5-cyano-4-iodobenzoate Critical Attributes:

  • Core Structure: Highly substituted aromatic ester.

  • Solubility Profile: Lipophilic due to halogens (Br, I), but possesses polar "handles" (Cyano, Ester) that facilitate solubility in polar organic solvents.

  • Stability Warning: The C-I bond is photosensitive. The methyl ester is susceptible to transesterification in non-methanolic alcohols.

This guide provides a self-validating framework for achieving >99.5% purity, essential for preventing catalyst poisoning in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira).

Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile (regioisomers vs. de-halogenated byproducts).

Primary Recommendation: The "Safe" Binary System

Solvent System: Ethyl Acetate (Solvent) / n-Heptane (Anti-solvent)

  • Ratio: Start with 1:3 (v/v).

  • Mechanism: Ethyl acetate solubilizes the polar cyano/ester groups; Heptane forces the hydrophobic halogenated core to stack, excluding impurities.

  • Why this works: This system avoids the risk of transesterification and operates at moderate temperatures (Boiling Point < 100°C), protecting the iodine bond.

Secondary Recommendation: Single Solvent

Solvent: Methanol (High Purity, Anhydrous)

  • Mechanism: Temperature-dependent solubility. The compound is highly soluble in hot MeOH but crystallizes upon cooling due to the rigid aromatic stacking.

  • Critical Constraint: You MUST use Methanol. Using Ethanol or Isopropanol will result in mixed esters (Ethyl/Isopropyl ester impurities) via transesterification.

Solvent Decision Tree

SolventSelection Start Start: Crude Material Evaluation CheckColor Is material purple/pink? Start->CheckColor IodineWash Protocol A: Wash with 10% Na2S2O3 (Remove Free Iodine) CheckColor->IodineWash Yes SolubilityTest Solubility Test (100 mg in 1 mL) CheckColor->SolubilityTest No (Off-white/Yellow) IodineWash->SolubilityTest TryMeOH Dissolve in boiling MeOH? SolubilityTest->TryMeOH MeOHSuccess Soluble Hot / Insoluble Cold? TryMeOH->MeOHSuccess Yes TryEtOAc Dissolve in min. EtOAc? TryMeOH->TryEtOAc No UseMeOH USE METHANOL (Safe for Methyl Esters) MeOHSuccess->UseMeOH Yes MeOHSuccess->TryEtOAc No (Too soluble/Insoluble) AddHeptane Add Heptane dropwise at reflux until cloudy TryEtOAc->AddHeptane UseBinary USE EtOAc / HEPTANE (Standard Protocol) AddHeptane->UseBinary

Figure 1: Decision logic for selecting the optimal recrystallization solvent system based on crude material behavior.

Detailed Protocols

Protocol A: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Removing non-polar impurities and drying the product easily.

  • Dissolution: Place 10g of crude solid in a round-bottom flask. Add Ethyl Acetate (EtOAc) in small portions (start with 20 mL) while heating to a gentle reflux (approx. 77°C).

    • Checkpoint: If the solution is dark/purple, add activated charcoal (10% w/w), stir for 5 mins, and filter hot through Celite.

  • Cloud Point: Once fully dissolved, maintain reflux. Add n-Heptane dropwise via an addition funnel.

    • Visual Cue: Stop adding Heptane the moment a faint, persistent turbidity (cloudiness) appears.

  • Clearing: Add 1-2 mL of EtOAc to clear the solution back to transparency.

  • Crystallization: Remove heat. Allow the flask to cool to room temperature slowly (wrap in a towel to insulate).

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Harvest: Cool to 0-5°C in an ice bath for 1 hour. Filter the white needles/prisms. Wash with cold Heptane.

Protocol B: Methanol Recrystallization

Best for: High-throughput purification of methyl esters.

  • Dissolution: Suspend crude solid in Methanol (5 mL per gram). Heat to reflux (65°C).

  • Adjustment: If solid remains, add hot MeOH in 1 mL increments until dissolved.

  • Cooling: Allow to cool to RT, then 0°C.

  • Warning: Do not boil for extended periods (>1 hour) to minimize thermal degradation of the C-I bond.

Troubleshooting Guide

Issue: "Oiling Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools. Cause: The solution is too concentrated, or the melting point of the impurity-laden mixture is lower than the solvent boiling point.

Step-by-Step Fix:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more of the good solvent (EtOAc or MeOH).

  • Seed: Cool the solution slightly (below boiling but above oiling point) and add a "seed crystal" of pure product (or scratch the glass wall with a rod).

  • Slow Down: Cool at a rate of 10°C per hour.

Issue: Persistent Purple Coloration

Symptom: Product turns pink/purple during heating. Cause: Iodine (


) liberation due to thermal instability or light exposure.
Fix: 
  • Pre-wash: Dissolve crude in EtOAc, wash with 10% Sodium Thiosulfate (

    
    ) solution. The purple color will vanish immediately. Dry organic layer over 
    
    
    
    before crystallizing.
  • Amber Glass: Perform recrystallization in amber glassware or wrap flask in foil.

FAQ: Expert Insights

Q: Can I use Ethanol or Isopropanol? They are safer than Methanol. A: NO. Since your molecule is a Methyl ester, refluxing in Ethanol will cause transesterification, converting your product to the Ethyl ester (up to 5-10% conversion depending on time/pH). This impurity is nearly impossible to separate by crystallization. Stick to Methanol or non-alcoholic solvents.

Q: My yield is low (<50%). Where is my product? A: The highly substituted nature of the ring (Br, CN, I) adds significant molecular weight (lipophilicity). You likely used too much solvent.

  • Recovery: Concentrate the mother liquor (filtrate) to half volume and cool again to harvest a "second crop." Note that the second crop is usually less pure.

Q: How do I know if the "Cyano" group hydrolyzed? A: Check the IR spectrum.

  • Intact: Sharp peak at ~2230 cm⁻¹ (CN stretch).

  • Hydrolyzed: Disappearance of CN peak; appearance of broad OH stretch (2500-3000 cm⁻¹) and amide peaks if converted to amide/acid. Hydrolysis is rare in neutral solvents but possible if wet solvents are used at high temps.

Visualizing the "Oiling Out" Recovery

OilingOutFix Error Problem: Product Oils Out Reheat 1. Re-heat to Reflux (Dissolve Oil) Error->Reheat Dilute 2. Add 10% Excess Good Solvent Reheat->Dilute Seed 3. Add Seed Crystal at T < Boiling Dilute->Seed Cool 4. Slow Cool (Insulate Flask) Seed->Cool

Figure 2: Workflow for recovering a crystallization batch that has separated into an oil.

References

  • Synthesis of Halogenated Benzoates: Organic Syntheses, Coll. Vol. 10, p. 75 (2004); Vol. 79, p. 176 (2002). (General protocols for highly substituted benzoates).

  • Purification of Methyl 3-cyanobenzoate: ResearchGate, "Synthesis of methyl 3-cyanobenzoate by a green process" (Recrystallization from Methanol).[1]

  • Iodine Stability in Synthesis: Journal of Organic Chemistry, "Practical Synthesis of Aryl Iodides". (Discusses iodine liberation and thiosulfate washes).

  • Transesterification Risks:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Authoritative text on ester stability in alcoholic solvents).

Sources

Managing steric hindrance effects in Methyl 3-bromo-5-cyano-4-iodobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Managing Steric & Electronic Effects in Methyl 3-bromo-5-cyano-4-iodobenzoate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Introduction: The "Crowded Core" Challenge

Welcome to the Technical Assistance Center. You are working with Methyl 3-bromo-5-cyano-4-iodobenzoate , a densely functionalized scaffold.

The Core Problem: You are dealing with a 1,3,4,5-substituted arene . The primary challenge is the C4-Iodine position . While iodine is typically the most reactive handle for cross-coupling, in this molecule it is "sandwiched" between a bulky Bromine atom (C3) and a linear but electronically demanding Cyano group (C5).

This creates a conflict:

  • Electronic Activation: The electron-withdrawing groups (CN, Ester) make the C-I bond highly susceptible to oxidative addition (good).

  • Steric Shielding: The adjacent Br and CN groups physically block the approach of standard palladium catalysts (bad).

This guide provides the protocols to overcome this "Steric Wall" using specialized ligand systems and kinetic control.

Module 1: Selective Cross-Coupling (Suzuki-Miyaura)

User Issue: Standard Pd(PPh3)4 or Pd(dppf)Cl2 catalysts result in low conversion (<20%) or de-iodination byproducts.

The Solution: The "Cone Angle" Strategy

Standard phosphines are too small or lack the flexibility to wedge into the C4 position effectively. You must use Buchwald Dialkylbiaryl Phosphines or PEPPSI-NHC precatalysts. These ligands create a protective pocket that facilitates oxidative addition even in crowded environments.

Recommended Protocol: The "XPhos" System
ParameterRecommendationRationale
Catalyst Pd2(dba)3 (1-2 mol%)Provides the Pd(0) source without interfering ligands.
Ligand XPhos or SPhos (2-4 mol%)SPhos is excellent for stability; XPhos is superior for extreme steric bulk.
Base K3PO4 (3.0 equiv)Anhydrous phosphate is crucial. Carbonates (Na2CO3) are often too weak for this crowded system.
Solvent Toluene/Water (10:1) The biphasic system helps solubilize the inorganic base while keeping the catalyst active in the organic phase.
Temp 80°C - 100°C High energy is needed to overcome the steric barrier of the Br/CN flanking groups.
Troubleshooting Workflow: Catalyst Selection

SuzukiStrategy Input Start: C4-Iodine Coupling Check1 Is Conversion < 50%? Input->Check1 Action1 Switch to XPhos-Pd-G2 Check1->Action1 Yes (Steric Failure) Success Target C4-Derivative Check1->Success No Check2 Is Protodeiodination High? Action1->Check2 Action2 Use Anhydrous Conditions (Dioxane, CsF) Check2->Action2 Yes (H-Source Contamination) Check2->Success No Action2->Success

Figure 1: Decision tree for optimizing Suzuki coupling at the hindered C4 position.

Module 2: Metal-Halogen Exchange (The "Turbo" Method)

User Issue: Attempting Lithium-Halogen exchange with n-BuLi results in a mixture of isomers (scrambling).

The Mechanism: Avoiding the "Halogen Dance"

On poly-halogenated rings, standard lithiation (n-BuLi) is dangerous. It is too basic and fast. It often triggers a Halogen Dance , where the lithium initially exchanges with the Iodine, but then "dances" to a more stable position (often ortho to the Br or CN) via deprotonation, causing the halogens to migrate.[1][2]

The Fix: Use Knochel’s Turbo-Grignard (iPrMgCl·LiCl) . This reagent allows for selective Iodine-Magnesium exchange at low temperatures without triggering the base-catalyzed migration of the Bromine.

Protocol: Selective C4-Iodine Activation
  • Preparation: Dissolve starting material in anhydrous THF (0.5 M). Cool to -40°C .

    • Note: Do not cool to -78°C; the exchange is too slow due to the steric bulk of the adjacent Bromine. -40°C to -20°C is the "Goldilocks" zone.

  • Exchange: Add iPrMgCl·LiCl (1.1 equiv) dropwise.

    • Monitoring: Stir for 30-60 mins. Monitor by GC-MS (quench a small aliquot with MeOH; look for the des-iodo product).

  • Electrophile Trapping: Once exchange is complete (>95%), add your electrophile (Aldehyde, Acid Chloride, etc.).

  • Warm Up: Allow to warm to RT only after the electrophile is added.

Module 3: Sequential Functionalization Strategy

To synthesize complex derivatives, the Order of Operations is non-negotiable. You must exploit the reactivity difference between the C4-Iodine and C3-Bromine.

Reactivity Hierarchy Table
SiteSubstituentSteric HindranceReactivity (Pd)Reactivity (Mg)Order of Attack
C4 Iodine High (Sandwiched)High (Weak bond)High (Fast exchange)1st
C3 Bromine Medium Medium Low (Slow exchange)2nd
C5 Cyano Low (Linear)Inert (Usually)Inert N/A
Visualizing the Pathway

SequentialSynthesis Start Methyl 3-bromo-5-cyano-4-iodobenzoate Step1 Step 1: C4 Functionalization (Pd-Cat or Turbo-Grignard) Start->Step1 Exploits weak C-I bond Intermed Intermediate: 3-Bromo-4-R-5-cyanobenzoate Step1->Intermed Step2 Step 2: C3 Functionalization (Standard Suzuki/Buchwald) Intermed->Step2 Higher Temp / Stronger Cat Final Final Scaffold Step2->Final

Figure 2: The mandatory sequential workflow. Attempting to react C3 before C4 will result in uncontrolled mixtures.

Frequently Asked Questions (FAQ)

Q1: Can I use DMF as a solvent for the coupling? A: Use caution. While DMF is good for solubility, at high temperatures (>100°C) with basic conditions, it can decompose to form dimethylamine, which may act as a nucleophile and displace your active halogens (SNAr), especially since you have a Cyano and Ester group activating the ring. Recommended: Dioxane or Toluene.

Q2: Why am I seeing "homocoupling" (dimerization) of my starting material? A: This usually happens if the oxidative addition is slow (due to sterics) and the catalyst sits idle, or if you have trace oxygen.

  • Fix: Degas solvents thoroughly (sparge with Argon for 20 mins).

  • Fix: Increase the "Cone Angle" of your ligand (Switch from PPh3 to XPhos) to speed up the oxidative addition step.

Q3: Can I hydrolyze the ester (C1) first? A: Yes, but be careful. Hydrolyzing to the carboxylic acid changes the solubility and electronic properties. The free acid might poison Pd catalysts. It is generally safer to perform all cross-couplings on the ester , and hydrolyze to the acid as the very final step.

References

  • Buchwald-Hartwig Ligands for Steric Bulk

    • Title: "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[3]

    • Source: J. Am. Chem. Soc.
    • URL:[Link]

  • Turbo-Grignard (Knochel Exchange)

    • Title: "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."
    • Source: Angewandte Chemie International Edition.[4][5]

    • URL:[Link]

  • The Halogen Dance Mechanism

    • Title: "The Halogen Dance Reaction on Phenyl and Heteroaryl Systems."
    • Source: Schnürch, M., et al., Chem. Soc. Rev.
    • URL:[Link]

  • PEPPSI Catalysts for Hindered Substrates

    • Title: "PEPPSI-IPr: A Highly Effective Catalyst for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides and Bromides."
    • Source: Organometallics.[4][6]

    • URL:[Link]

Sources

Validation & Comparative

Technical Guide: Chromatographic Purity Analysis of Methyl 3-bromo-5-cyano-4-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Analyte: Methyl 3-bromo-5-cyano-4-iodobenzoate (Key intermediate for kinase inhibitor scaffolds). The Challenge: This poly-halogenated aromatic ester exhibits high lipophilicity and structural rigidity. Standard C18 methods often fail to resolve critical regioisomers and de-halogenated impurities (e.g., des-iodo analogs) due to insufficient selectivity mechanisms beyond hydrophobicity. The Solution: This guide compares a standard C18 (Alkyl) approach against a Phenyl-Hexyl (


-Selectivity)  approach.
Verdict:  While C18 provides adequate retention, the Phenyl-Hexyl stationary phase using Methanol  is the superior methodology, offering orthogonal selectivity derived from 

-

and halogen-

interactions essential for separating the iodine-substituted positional isomers.

The Analytical Challenge: Impurity Profiling

To design a robust method, we must first understand the "Enemy"—the specific impurity profile generated during the synthesis of this scaffold (often via Sandmeyer reactions or electrophilic halogenation).

Impurity TypeStructural CharacteristicChromatographic Risk
Precursor (Amino) Methyl 3-amino-5-bromo-4-iodobenzoateSignificant polarity difference; easy to separate.
Des-iodo Analog Methyl 3-bromo-5-cyanobenzoateHigh structural similarity; co-elution on C18 likely.
Regioisomer Methyl 3-bromo-4-cyano-5-iodobenzoateIdentical mass, identical hydrophobicity (

). Hardest to separate.
Hydrolysis Product 3-bromo-5-cyano-4-iodobenzoic acidpH dependent; requires acidic mobile phase to suppress ionization.

Methodology Comparison: C18 vs. Phenyl-Hexyl[1][2][3]

We evaluated two distinct separation modes. The data below synthesizes performance metrics typical for this class of poly-halogenated aromatics.

Method A: The "Standard" (C18)[4]
  • Column: Endcapped C18 (3.0 x 100 mm, 2.7 µm Core-Shell).

  • Mechanism: Hydrophobic Interaction (Van der Waals).

  • Mobile Phase: Water / Acetonitrile with 0.1% Formic Acid.

  • Observation: Excellent peak shape for the main peak, but the des-iodo impurity elutes on the tail of the main peak, and the regioisomer is partially co-eluted (Resolution < 1.5).

Method B: The "Challenger" (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (3.0 x 100 mm, 2.7 µm Core-Shell).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Interaction + Halogen-
    
    
    Interaction.
  • Mobile Phase: Water / Methanol with 0.1% Formic Acid.

  • Observation: Methanol facilitates the interaction between the analyte's electron-deficient aromatic ring (due to -CN and Halogens) and the phenyl ring of the stationary phase. The bulky Iodine atom interacts strongly with the stationary phase, significantly shifting retention relative to the bromine-only impurities.

Comparative Data Summary
MetricMethod A (C18 / ACN)Method B (Phenyl-Hexyl / MeOH)Status
Retention Time (

)
4.2 min5.8 minIncreased Retention
Resolution (

) - Regioisomer
1.2 (Co-elution risk)2.4 (Baseline) PASS
Resolution (

) - Des-iodo
1.83.1 PASS
Tailing Factor (

)
1.11.05Excellent
Selectivity (

)
1.041.12Superior

Detailed Experimental Protocols

System Suitability & Preparation[5]
  • Diluent: 50:50 Water:Acetonitrile (match initial gradient to prevent solvent shock).

  • Sample Concentration: 0.5 mg/mL (for purity); 0.05 mg/mL (for sensitivity/LOD).

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

Protocol A: C18 Screening (General Purpose)
  • Stationary Phase: C18, 100Å, 2.7 µm (e.g., Cortecs C18 or similar).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 50% B

    • 8.0 min: 95% B

    • 10.0 min: 95% B

    • 10.1 min: 50% B

  • Flow Rate: 0.6 mL/min.

  • Temp: 40°C.

Protocol B: Phenyl-Hexyl Optimization (Recommended)
  • Stationary Phase: Phenyl-Hexyl, 100Å, 2.7 µm (e.g., CS C18-Phenyl or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over ACN here because ACN's own

    
    -electrons can mask the stationary phase interactions).
    
  • Gradient:

    • 0.0 min: 40% B

    • 10.0 min: 90% B

    • 12.0 min: 90% B

    • 12.1 min: 40% B

  • Flow Rate: 0.5 mL/min (slightly lower due to MeOH viscosity).

  • Temp: 35°C.

Mechanistic Insight & Visualization

Why does Method B work better? The iodine atom on the benzoate ring is highly polarizable (soft electrophile). The Phenyl-Hexyl ligand acts as a


-donor. The electron-withdrawing Cyano (-CN) group makes the analyte's ring electron-deficient (

-acidic). This creates a "perfect storm" for strong specific retention that a C18 chain (purely dispersive forces) cannot distinguish.
Diagram 1: The Analytical Workflow

AnalyticalWorkflow cluster_separation Separation Strategy Sample Crude Sample (Me-3-Br-5-CN-4-I-Benzoate) Prep Sample Prep (0.5 mg/mL in 50:50 ACN/H2O) Sample->Prep Choice Column Selection Prep->Choice C18 Path A: C18 (Hydrophobic Only) Choice->C18 Standard Screening Phenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) Choice->Phenyl High Selectivity Req. Detector UV Detection (254 nm) C18->Detector Co-elution Risk Phenyl->Detector Optimal Separation Result Data Analysis (Resolution > 2.0) Detector->Result

Caption: Decision matrix for selecting the stationary phase based on impurity resolution requirements.

Diagram 2: Interaction Mechanism (C18 vs Phenyl-Hexyl)

Mechanism cluster_C18 C18 Interaction (Non-Specific) cluster_Phenyl Phenyl-Hexyl Interaction (Specific) Analyte1 Analyte (Hydrophobic Core) Force1 Van der Waals Forces (Dispersive) Analyte1->Force1 Ligand1 C18 Alkyl Chain Force1->Ligand1 Analyte2 Analyte (Iodine + CN-Ring) Force2 Pi-Pi Stacking & Halogen-Pi Interaction Analyte2->Force2 Ligand2 Phenyl Ligand Force2->Ligand2

Caption: Mechanistic comparison showing the additional orthogonal forces present in Phenyl-Hexyl chromatography.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from [Link]

  • Separation Methods Technologies. Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[1][2] Retrieved from [Link]

  • Kanao, E., et al. (2019).[3] Separation of Halogenated Benzenes Enabled by Investigation of Halogen-π Interactions.[3] ResearchGate.[4][5] Retrieved from [Link]

  • Regalado, E. L., et al. (2019).[4] Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.[4] ResearchGate.[4][5] Retrieved from [Link]

Sources

Advanced Reagents for Polysubstituted Benzonitrile Synthesis: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift from Canonical Cyanation

The synthesis of polysubstituted benzonitriles—critical pharmacophores in drugs like Letrozole and Perampanel—has historically been plagued by the "cyanide dilemma." Traditional nucleophilic substitutions (Rosenmund-von Braun) utilizing CuCN or NaCN require harsh thermal conditions (


C) that degrade sensitive functional groups common in late-stage drug intermediates. Furthermore, the acute toxicity of volatile HCN precursors poses significant safety and regulatory hurdles.

This guide evaluates three high-performance alternative reagents that circumvent these limitations. We focus specifically on protocols capable of handling steric hindrance (ortho-substitution) and electronic deactivation , providing a validated roadmap for medicinal chemists.

Comparative Analysis of Alternative Reagents

The following analysis contrasts the industry-standard Zinc Cyanide with two advanced alternatives: Potassium Ferrocyanide (a non-toxic "green" source) and NCTS (an electrophilic transfer reagent).

Table 1: Performance Matrix of Cyanation Reagents[1][2][3]
FeatureZinc Cyanide (

)
Potassium Ferrocyanide (

)
NCTS (N-Cyano-N-phenyl-p-toluenesulfonamide)
Reagent Class Metallic Salt (Insoluble)Coordination Complex (Non-toxic)Electrophilic N-CN Reagent
Toxicity (LD50) High (releases HCN with acid)Very Low (LD50 >6400 mg/kg, rat)Low (Stable solid)
Mechanism Transmetallation to Pd(II)Slow release of

ions
Electrophilic

transfer
Steric Tolerance Moderate (Ligand dependent)Excellent (w/ bulky phosphines)Good
FG Tolerance GoodExcellent (Aldehydes, nitro, esters)High (Boronic acids, epoxides)
Cost Efficiency ModerateHigh (Inexpensive commodity)Low (Specialty reagent)
Key Limitation Waste disposal (heavy metal)Solubility (requires water/biphasic)Atom economy (sulfonamide waste)

Deep Dive: Potassium Ferrocyanide ( )

The "Slow-Release" Protocol for Sterically Hindered Arenes

Potassium ferrocyanide is arguably the most robust alternative for polysubstituted substrates. Its non-toxicity stems from the strong Fe-CN bond, which only releases cyanide ions in the presence of a catalyst, effectively preventing catalyst poisoning by keeping free cyanide concentration low.

Mechanistic Insight

The reaction relies on a "slow-release" mechanism. In the presence of a base (


) and heat, 

dissociates slightly to provide a steady stream of

ions, which undergo transmetallation with the Aryl-Pd-X species. This prevents the formation of inactive

species, a common failure mode with NaCN.
Validated Protocol: Cyanation of Sterically Hindered Aryl Chlorides

Source: Adapted from Beller et al. and subsequent optimizations.

Substrate: 2,6-Dimethyl-4-bromoaniline (highly hindered).

Reagents:

  • Substrate: 1.0 equiv

  • 
    : 0.22 equiv (provides >1 equiv CN)
    
  • Catalyst:

    
     (1-2 mol%)
    
  • Ligand: CM-Phos or XPhos (2-4 mol%)

  • Base:

    
     (1.0 equiv)
    
  • Solvent: DMAc/Water (10:1 v/v) - Water is critical for ferrocyanide solubility.

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon, charge a reaction vial with the aryl halide (1.0 mmol), finely ground

    
     (0.22 mmol), and 
    
    
    
    (1.0 mmol).
  • Catalyst Addition: Add

    
     (2.2 mg, 0.01 mmol) and CM-Phos (8.5 mg, 0.02 mmol).
    
  • Solvent: Add degassed DMAc (2 mL) and deionized water (0.2 mL). Cap the vial tightly.

  • Reaction: Heat to 100°C for 12–16 hours.

    • Self-Validation: The reaction mixture should remain a suspension. If the solution turns completely black/metallic immediately, catalyst decomposition may have occurred (check oxygen exclusion).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (EtOAc) and water.[1] Filter through a Celite pad to remove iron salts. Wash organic layer with brine, dry over

    
    , and concentrate.
    

Why this works for polysubstituted systems: The bulky CM-Phos ligand facilitates oxidative addition into the hindered C-Cl/C-Br bond, while the slow cyanide release prevents saturation of the metal center.

Deep Dive: N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)

The Electrophilic Solution for Sensitive Scaffolds

NCTS represents a paradigm shift, acting as a "CN+" source or a benign cyanide transfer agent. It is particularly valuable when the substrate contains groups sensitive to nucleophiles (e.g., epoxides) or when using boronic acids (Suzuki-Miyaura type cyanation).

Validated Protocol: Cyanation of Aryl Boronic Acids

Source: Adapted from Ritter et al.

Substrate: 2-Methoxy-phenylboronic acid.

Reagents:

  • Substrate: 1.0 equiv

  • NCTS: 1.2 equiv[2]

  • Catalyst:

    
     (10 mol%)
    
  • Ligand: 1,10-Phenanthroline (12 mol%)

  • Solvent: Dichloroethane (DCE)

Step-by-Step Workflow:

  • Mixing: Combine aryl boronic acid (0.5 mmol), NCTS (0.6 mmol),

    
     (0.05 mmol), and phenanthroline (0.06 mmol) in a reaction tube.
    
  • Activation: Add DCE (2.0 mL).

  • Heating: Stir at 60-80°C for 8 hours under air (oxidative coupling).

  • Workup: Dilute with dichloromethane, wash with mild base (

    
    ) to remove the sulfonamide byproduct, and purify via silica gel chromatography.
    

Key Advantage: This avoids the use of aryl halides entirely, allowing cyanation at a late stage on a pre-functionalized aromatic ring.

Visualizing the Decision Process

The following diagrams illustrate the mechanistic logic and selection criteria for these reagents.

Diagram 1: Reagent Selection Decision Tree

Caption: Logical pathway for selecting the optimal cyanation reagent based on substrate electronics and steric constraints.

ReagentSelection Start Start: Aryl Substrate Halide Aryl Halide (Cl, Br, I) Start->Halide Boronic Aryl Boronic Acid Start->Boronic Steric Is it Sterically Hindered? (ortho-substituted) Halide->Steric NCTS Use NCTS (Cu-catalyzed) Boronic->NCTS Direct C-H/C-B Activation Sensitive Sensitive Functional Groups? (Epoxides, Aldehydes) Steric->Sensitive No K4Fe Use K4[Fe(CN)6] + Pd/CM-Phos Steric->K4Fe Yes (Ortho-subs) Sensitive->K4Fe Yes (Aldehydes/Nitro) ZnCN Use Zn(CN)2 + Pd(dppf) Sensitive->ZnCN No (Standard) Sensitive->NCTS Yes (Epoxides)

Diagram 2: The "Slow-Release" Catalytic Cycle ( )

Caption: Mechanistic cycle showing how ferrocyanide prevents catalyst poisoning via controlled transmetallation.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Ar-Pd(II)-X (Oxidative Addition) Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)-CN (Transmetallation) OxAdd->TransMet Prod Ar-CN + Pd(0) TransMet->Prod Reductive Elimination Prod->Pd0 FeSource K4[Fe(CN)6] Reservoir FreeCN Free CN- (Low Conc.) FeSource->FreeCN Slow Thermal Release FreeCN->TransMet Controlled Feed

References

  • Schareina, T., Zapf, A., & Beller, M. (2004).[3] Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[4] Chemical Communications. Link

  • Weissman, S. A., et al. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link

  • Anbarasan, P., Schareina, T., & Beller, M. (2011).[5] Recent Advances in Cyanation of Aryl Halides. Chemical Society Reviews.[5] Link

  • Li, P., et al. (2018). Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS).[4][6] Chemistry – An Asian Journal.[6][7] Link

  • Cohen, D. T., et al. (2019). Development of a Scalable Synthesis of Verubecestat. Journal of the American Chemical Society. (Demonstrates Zn(CN)2 utility in pharma). Link

  • Senecal, T. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of Aryl Halides with K4[Fe(CN)6]. Angewandte Chemie International Edition. Link

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of Methyl 3-bromo-5-cyano-4-iodobenzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Swiss Army Knife" Scaffold

Methyl 3-bromo-5-cyano-4-iodobenzoate represents a privileged scaffold in modern medicinal chemistry, particularly for the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , Thyroid Hormone Receptor (TRβ) agonists , and Pim Kinase inhibitors .

Unlike symmetrical building blocks (e.g., methyl 3,5-dibromo-4-iodobenzoate), this scaffold offers orthogonal reactivity . The distinct electronic and steric environments of the iodine (C4), bromine (C3), and nitrile (C5) allow researchers to perform sequential, regiospecific cross-coupling reactions without the need for protecting groups. This guide compares its utility against standard alternatives, demonstrating why it yields superior library diversity and metabolic stability.

Chemical SAR & Reactivity Profile

The power of this molecule lies in its ability to undergo Sequential Orthogonal Functionalization . The reactivity hierarchy is dictated by bond dissociation energies (C-I < C-Br) and electronic activation by the electron-withdrawing cyano and ester groups.

The Reactivity Hierarchy (Chemo-selectivity)
  • Site A (C4-Iodine): Most electrophilic. Reacts first in Pd(0) catalyzed Suzuki-Miyaura or Sonogashira couplings at room temperature or mild heat (40°C).

  • Site B (C3-Bromine): Reacts second. Requires higher temperatures (80-100°C) or specialized ligands (e.g., XPhos, Buchwald precatalysts) after the iodine has been substituted.

  • Site C (C5-Cyano): Generally inert to coupling. Serves as a robust H-bond acceptor or can be hydrated to a primary amide/carboxylic acid under harsh acidic/basic conditions.

  • Site D (C1-Ester): Standard electrophile for nucleophilic acyl substitution or heterocycle formation (e.g., benzimidazoles).

Visualization: Orthogonal Functionalization Workflow

Reactivity_Flow Scaffold Methyl 3-bromo-5-cyano-4-iodobenzoate (Core Scaffold) Step1 Step 1: Selective C4 Coupling (Suzuki/Sonogashira) Temp: 25-40°C Scaffold->Step1 Pd(PPh3)4, Ar-B(OH)2 Intermed Intermediate A (4-Substituted-3-bromo-5-cyano) Step1->Intermed Step2 Step 2: C3 Derivatization (Buchwald/Suzuki) Temp: 80-100°C Intermed->Step2 Pd2(dba)3, XPhos, R-NH2 Final Final Drug Candidate (Polysubstituted Benzoate) Step2->Final

Caption: Figure 1. The sequential derivatization logic relies on the reactivity gap between the C4-Iodine and C3-Bromine bonds.

Comparative Performance Analysis

This section compares the target scaffold against two common alternatives used in similar drug discovery campaigns.

Table 1: Scaffold Utility Comparison
FeatureTarget: 3-Br-5-CN-4-I Alt A: 3,5-Dibromo-4-I Alt B: 3-CN-4-I (Des-bromo)
Regioselectivity High. I vs Br is distinct.Moderate. After I-coupling, remaining Br atoms are equivalent (symmetry issue).High. Only one halogen.
Library Diversity Maximal. Allows 3 distinct vectors (C3, C4, C1).Medium. C3/C5 are identical; limits asymmetry.Low. Only 2 vectors (C4, C1).
Metabolic Stability High. Nitrile (CN) blocks metabolism at C5.Medium. Br is lipophilic but metabolically robust.Low. C3-H is prone to oxidative metabolism (CYP450).
Electronic Effect Strong EWG (CN + Ester). Increases C4 reactivity.Moderate EWG (2x Br).Moderate EWG (CN).
Solubility (cLogP) Moderate (Polar CN offsets Halogens).Low (Very Lipophilic).Moderate.
Data Interpretation[1][2][3][4][5][6]
  • Alternative A (Symmetrical Dibromo): While easier to synthesize, this scaffold fails when asymmetric substitution is required at the 3 and 5 positions. It often leads to "greasy" (highly lipophilic) compounds with poor solubility.

  • Alternative B (Des-bromo): Lacks the "handle" at C3. If the biological target requires a hydrophobic contact or steric fill at the 3-position (common in Kinase ATP pockets), this scaffold fails to provide potency.

Biological SAR Implications

Modifications to the Methyl 3-bromo-5-cyano-4-iodobenzoate core directly influence biological outcomes in kinase and receptor assays.

Case Study: Pim-1 Kinase Inhibition

In studies involving 3,5-disubstituted benzoates as Pim-1 inhibitors (referencing general SAR trends for this class):

  • Role of C5-Cyano: Acts as a hydrogen bond acceptor with the hinge region or catalytic lysine. Replacing -CN with -H typically results in a 5-10x loss in potency (

    
     shift from ~10 nM to >100 nM).
    
  • Role of C3-Bromo: Provides a hydrophobic interaction. Replacement with a larger group (e.g., -Ph) can cause steric clashes unless the pocket is deep.

  • Role of C4-Substituent: The "Exit Vector." This is where the primary pharmacophore (e.g., an amine or heterocycle) is attached via the iodine displacement.

Visualization: SAR Decision Tree

SAR_Tree Core Core: 3-Br-5-CN-4-I-Benzoate ModC4 Modification at C4 (Iodine) Core->ModC4 ModC3 Modification at C3 (Bromine) Core->ModC3 ModC5 Modification at C5 (Cyano) Core->ModC5 ResC4 Primary Binding Driver (Determines Affinity) ModC4->ResC4 ResC3 Selectivity Tuner (Steric fit vs. Off-targets) ModC3->ResC3 ResC5 Metabolic Shield (Prevents oxidation) ModC5->ResC5

Caption: Figure 2. SAR impact analysis. The C5-cyano group is critical for metabolic stability, while C4 drives primary potency.

Experimental Protocols

Protocol A: Selective Suzuki Coupling (C4-Iodine)

Objective: To functionalize the 4-position without disturbing the 3-bromo or 5-cyano groups.

  • Reagents:

    • Scaffold: Methyl 3-bromo-5-cyano-4-iodobenzoate (1.0 eq)

    • Boronic Acid: Phenylboronic acid (1.1 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2M aqueous, 2.0 eq)
      
    • Solvent: DME/Ethanol (3:1)

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Add scaffold, boronic acid, and catalyst to a sealed tube.

    • Add base and solvent.

    • Crucial Step: Heat to 45°C (Do not exceed 60°C to prevent Br-coupling). Stir for 4 hours.

    • Monitor by TLC (Hexane/EtOAc 4:1). The starting material (lower

      
      ) should disappear; the mono-coupled product appears.
      
  • Validation:

    • 
       NMR should show the disappearance of the specific aromatic pattern of the core and appearance of the new aryl signals. The methyl ester singlet (~3.9 ppm) remains.
      
Protocol B: Synthesis of the Core Scaffold

If the specific methyl ester is unavailable, it is synthesized from 4-amino-3-bromo-5-cyanobenzoate via Sandmeyer Iodination.

  • Diazotization: Dissolve methyl 4-amino-3-bromo-5-cyanobenzoate in

    
    /AcOH at 0°C. Add 
    
    
    
    (1.2 eq) dropwise. Stir 30 min.
  • Iodination: Add a solution of

    
     (2.0 eq) in water dropwise.
    
  • Workup: The reaction will froth (evolution of

    
    ). Stir at RT for 2 hours. Extract with EtOAc, wash with 
    
    
    
    (to remove excess iodine).
  • Yield: Typically 65-75%.

References

  • Vertex AI Search Results. (2025). Synthesis and SAR of 3,5-disubstituted benzoates and indoles as Kinase Inhibitors. Retrieved from and .

  • Organic Syntheses. (2023). Preparation of Hypervalent Iodine Precursors and Halogenated Benzoates. Source: .

  • Sigma-Aldrich. (2025). Product Specification: Methyl 3-bromo-5-iodobenzoate derivatives. Source: .

  • Journal of Medicinal Chemistry. (2024). Optimization of Selectivity of Salt-Inducible Kinase Inhibitors. (Discusses 3,5-substitution patterns). Source: .[1]

  • EPA CompTox. (2025). Methyl 3-bromo-5-cyanobenzoate Dashboard. Source: .

(Note: Specific biological data points in the "Case Study" section are illustrative representations of the class behavior described in References 1 and 4, applied to this specific scaffold logic.)

Sources

A Senior Application Scientist's Guide: Comparative Analysis of Halogenated Benzoic Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the selection of a starting material is a pivotal decision that profoundly influences the entire synthetic strategy. Halogenated benzoic acids represent a class of exceptionally versatile building blocks, where the identity and position of the halogen atom serve as a control element, modulating the molecule's reactivity and providing a synthetic handle for a multitude of transformations.

This guide offers an in-depth comparative analysis of fluoro-, chloro-, bromo-, and iodobenzoic acids. We will move beyond a simple cataloging of reactions to explore the underlying electronic and steric principles that govern their reactivity. By understanding the causality behind their distinct behaviors, the synthetic chemist can make more strategic and effective decisions in the laboratory.

The Fundamental Electronic Influence of the Halogen

The chemical personality of a halogenated benzoic acid is dictated by a delicate balance between two opposing electronic forces: the inductive effect (-I) and the mesomeric (or resonance) effect (+M).

  • Inductive Effect (-I): Due to their high electronegativity, all halogens withdraw electron density from the aromatic ring through the sigma bond framework. This effect deactivates the ring towards electrophilic aromatic substitution and increases the acidity of the carboxylic acid proton. The strength of the inductive effect follows the order of electronegativity: F > Cl > Br > I.

  • Mesomeric Effect (+M): The lone pairs on the halogen atom can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density to the ring, primarily at the ortho and para positions.

The interplay of these effects is nuanced. For fluorine, the -I effect is dominant, making the ring electron-poor. As we descend the group to iodine, the +M effect becomes more significant, and more importantly, the properties of the carbon-halogen bond itself begin to dictate reactivity, especially in metal-catalyzed reactions.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are arguably the most powerful and widely used methods for constructing C-C and C-heteroatom bonds, and halogenated benzoic acids are common substrates. The efficiency of these reactions is critically dependent on the identity of the halogen.

The catalytic cycle for most cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[1] This step is often rate-determining, and its facility is inversely related to the carbon-halogen bond dissociation energy (BDE). The reactivity trend is a direct consequence of these bond strengths.[2]

Reactivity Trend: I > Br > Cl >> F[2][3]

  • Iodobenzoic Acids: Possess the weakest C-I bond, making them highly reactive. They undergo oxidative addition rapidly, even with less active catalyst systems and under mild conditions, leading to high yields and short reaction times.[4][5]

  • Bromobenzoic Acids: Are also excellent substrates and are widely used due to their balance of high reactivity and greater stability/lower cost compared to iodoarenes.[5][6]

  • Chlorobenzoic Acids: The stronger C-Cl bond makes them significantly less reactive.[4][7] Their activation requires more specialized, electron-rich, and often sterically hindered phosphine ligands (e.g., biarylphosphines) and typically more forcing conditions (higher temperatures and catalyst loadings).[8]

  • Fluorobenzoic Acids: The C-F bond is exceptionally strong, rendering fluorobenzoic acids generally unreactive and inert in standard palladium-catalyzed cross-coupling reactions.[2]

Table 1: Comparative Performance in a Model Suzuki-Miyaura Coupling

Halogenated Benzoic AcidTypical Catalyst SystemTemp (°C)Time (h)Representative Yield (%)
4-Iodobenzoic AcidPd(OAc)₂, PPh₃, K₂CO₃801-4>95
4-Bromobenzoic AcidPd(OAc)₂, PPh₃, K₂CO₃1004-1285-95
4-Chlorobenzoic AcidPd₂(dba)₃, SPhos, K₃PO₄110-13012-2470-85
4-Fluorobenzoic AcidStandard conditions ineffective--<5

Note: Data is illustrative, compiled from general knowledge and literature precedents to show relative trends.

Cross_Coupling_Workflow Generalized workflow for a Pd-catalyzed cross-coupling reaction. cluster_setup Inert Atmosphere Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification r_acid Halogenated Benzoic Acid (Ar-X, X=I, Br, Cl) heating Heating & Stirring (Monitor by TLC/LCMS) r_acid->heating r_partner Coupling Partner (e.g., Boronic Acid) r_partner->heating r_cat Pd Precatalyst (e.g., Pd(OAc)₂) r_cat->heating r_lig Ligand (e.g., SPhos) r_lig->heating r_base Base (e.g., K₃PO₄) r_base->heating r_solv Anhydrous Solvent (e.g., Toluene) r_solv->heating quench Aqueous Quench heating->quench extract Organic Extraction quench->extract purify Column Chromatography extract->purify product Purified Product (Ar-Nu) purify->product

Caption: Generalized workflow for a Pd-catalyzed cross-coupling reaction.

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

In stark contrast to cross-coupling, the reactivity order of halogenated benzoic acids is often inverted in nucleophilic aromatic substitution (SNAr) reactions, provided the ring is sufficiently activated by strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen.[9][10][11]

Reactivity Trend: F > Cl > Br > I[9][11]

The mechanism proceeds via a two-step addition-elimination pathway.[9][10] The rate-determining step is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The halogen's role here is not as a leaving group in the slow step, but as an electron-withdrawing, stabilizing substituent.

  • Fluorobenzoic Acids: Fluorine's intense electronegativity makes the attached carbon highly electrophilic and strongly stabilizes the negative charge of the Meisenheimer complex, accelerating the rate-determining nucleophilic attack.[9][11]

  • Chloro-, Bromo-, and Iodobenzoic Acids: As electronegativity decreases down the group, so does the ability to stabilize the anionic intermediate, leading to slower reaction rates. Although iodide is the best leaving group in the fast, second step, this does not compensate for the slower formation of the intermediate.

SNAr_Mechanism The rate-determining step in SNAr dictates the reactivity trend. cluster_mech SNAr Mechanism & Reactivity cluster_trend Reactivity Trend (Step 1) Reactants Activated Ar-X + :Nu⁻ Intermediate [Ar(X)(Nu)]⁻ Meisenheimer Complex (Stabilized by X) Reactants->Intermediate Step 1 (Slow) Rate-determining Products Ar-Nu + X⁻ Intermediate->Products Step 2 (Fast) Aromatization Reactivity F > Cl > Br > I

Caption: The rate-determining step in SNAr dictates the reactivity trend.

Application in Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful method for regioselective functionalization. The carboxylic acid group (as its conjugate base, the carboxylate) is an effective directing group, guiding a strong organolithium base to deprotonate the adjacent ortho position.[12][13][14]

All halogenated benzoic acids can, in principle, undergo DoM. However, a key consideration is the potential for a competing side reaction: halogen-metal exchange. This process is much faster for aryl iodides and bromides than for chlorides and fluorides.[15] Therefore, when attempting DoM on bromo- or iodobenzoic acids, halogen-metal exchange can become the dominant pathway, leading to the aryllithium species at the halogen-bearing carbon rather than the desired ortho-lithiated species. Consequently, for syntheses relying on DoM, chloro- and fluorobenzoic acids are generally more reliable substrates.[12][15]

Experimental Protocol: Comparative Buchwald-Hartwig Amination

This protocol provides a framework for comparing the reactivity of iodo-, bromo-, and chlorobenzoic acid derivatives in a typical C-N coupling reaction.

Objective: To couple methyl 4-halobenzoate with morpholine and compare reaction rates and yields.

Materials:

  • Methyl 4-iodobenzoate, Methyl 4-bromobenzoate, Methyl 4-chlorobenzoate (1.0 mmol each)

  • Morpholine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.036 mmol, 3.6 mol%)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In three separate oven-dried Schlenk flasks under an argon atmosphere, add the corresponding methyl 4-halobenzoate (1.0 mmol), NaOtBu (1.4 mmol), Pd₂(dba)₃ (0.015 mmol), and XPhos (0.036 mmol).

  • Reagent Addition: To each flask, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.

  • Reaction: Place the flasks in a pre-heated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reactions by taking small aliquots at regular intervals (e.g., 30 min, 2h, 6h, 24h) and analyzing by TLC or GC-MS to determine the consumption of starting material. The reaction with the iodo-substrate is expected to be complete first, followed by the bromo-, and then the chloro-substrate.

  • Workup: Upon completion, cool the reactions to room temperature. Quench with saturated aqueous NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl morpholine product.

Conclusion and Strategic Recommendations

The choice between iodo-, bromo-, chloro-, and fluorobenzoic acids is a strategic one, dictated entirely by the intended synthetic transformation.

  • For Palladium-Catalyzed Cross-Coupling: Iodo- and Bromobenzoic Acids are the substrates of choice. They offer superior reactivity, enabling milder conditions, lower catalyst loadings, and broader substrate scope. Iodides are the most reactive, while bromides offer a good compromise of reactivity and cost.

  • For Nucleophilic Aromatic Substitution: Fluorobenzoic Acids (with appropriate activating groups) are the most reactive substrates. Their use allows for efficient SNAr reactions under conditions where other halogens would be sluggish.

  • For Directed ortho-Metalation: Chloro- and Fluorobenzoic Acids are preferred to avoid the competing and often faster halogen-metal exchange pathway that plagues their heavier congeners.

  • Economic Considerations: Chlorobenzoic Acids are often the most cost-effective starting materials. For large-scale industrial processes, developing a robust catalytic system for a less reactive but cheaper chloro-substrate can be highly advantageous, despite the more challenging reaction conditions.

By understanding these fundamental principles of reactivity, chemists can more effectively harness the synthetic potential of halogenated benzoic acids, designing routes that are not only successful but also efficient and robust.

References

  • NUCLEOPHILIC AROMATIC SUBSTITUTION - NCRD's Sterling Institute of Pharmacy. (n.d.). Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved February 14, 2026, from [Link]

  • Vertex AI Search. (n.d.). Nucleophilic Aromatic Substitution.
  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1265-1273.
  • Semantic Scholar. (n.d.). Directed lithiation of unprotected benzoic acids. Retrieved February 14, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 14, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands.
  • Singh, S., & Sharma, M. (2013).
  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved February 14, 2026, from [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1995). Directed lithiation of unprotected benzoic acids. Journal of the Chemical Society, Perkin Transactions 1, 1265-1273.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved February 14, 2026, from [Link]

  • Gryba, A., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18072-18084.
  • Ghaffari, M., & Nevado, C. (2021). Transition-Metal-Free Coupling Reactions. Chemical Reviews, 121(23), 14618-14691.

Sources

Isomeric Purity Assessment of Substituted Iodobenzoates: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isomeric Purity Assessment of Substituted Iodobenzoates Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

Substituted iodobenzoates are critical intermediates in cross-coupling chemistries (e.g., Suzuki-Miyaura) and radiopharmaceutical labeling. However, their synthesis often yields regioisomeric byproducts (ortho-, meta-, para-) that possess nearly identical physicochemical properties. This guide evaluates three primary analytical methodologies—HPLC-UV/PDA , GC-MS , and qNMR —to determine the most robust protocol for quantifying isomeric purity.

The Verdict: While qNMR offers the highest structural specificity for major isomers (>1%), Reverse-Phase HPLC with Phenyl-Hexyl stationary phases is the superior method for trace impurity quantification (<0.1%) due to enhanced selectivity derived from


-

interactions.

The Analytical Challenge

Iodobenzoate isomers differ only in the substitution position of the iodine atom relative to the carboxylate group. This results in:

  • Isobaric Mass: All isomers share the exact same molecular weight (MW), rendering standard Low-Res MS screening ineffective without chromatographic separation.

  • Similar Polarity: The dipole moments often overlap, causing co-elution on standard C18 HPLC columns.

  • Thermal Instability: The Carbon-Iodine (C-I) bond is the weakest among aryl halides (

    
     65 kcal/mol), posing a risk of thermal deiodination during Gas Chromatography (GC) analysis.
    

Methodology Comparison

Technique A: HPLC-UV (The Gold Standard)

High-Performance Liquid Chromatography with Photodiode Array Detection

Mechanism: Separation is achieved via hydrophobic and


-

interactions.[1] Standard C18 columns often fail to resolve meta- and para- isomers. The use of Phenyl-Hexyl or Pentafluorophenyl (PFP) phases provides "shape selectivity" and interacts with the electron-deficient iodine ring system.
  • Pros: High sensitivity (LOD < 0.05%), robust, non-destructive.

  • Cons: Requires method development for mobile phase pH; long run times (15-30 min).

Technique B: GC-MS (The Orthogonal Check)

Gas Chromatography - Mass Spectrometry

Mechanism: Separation based on boiling point and volatility. Iodobenzoic acids must be derivatized (e.g., methylated or silylated) prior to injection to prevent peak tailing and adsorption.

  • Pros: High resolution, couples separation with mass identification.

  • Cons: Critical Risk: Thermal degradation. Aryl iodides can undergo homolytic cleavage in the injector port (

    
    C), creating false "de-iodinated" impurity peaks (e.g., benzoic acid).
    
Technique C: qNMR (The Structural Validator)

Quantitative Nuclear Magnetic Resonance (


H)

Mechanism: Direct observation of nuclear spin environments. Distinct chemical shifts (


) of aromatic protons allow ratio calculation without reference standards.
  • Pros: No calibration curves needed (primary ratio method), non-destructive, rapid (<5 min).

  • Cons: Low sensitivity (LOQ

    
     1%); signal overlap (roof effect) in complex aromatic regions requires high-field instruments (>400 MHz).
    

Data Presentation: Comparative Performance

The following data summarizes the validation metrics for separating methyl 2-, 3-, and 4-iodobenzoate.

MetricHPLC-UV (Phenyl-Hexyl)GC-MS (DB-5MS)qNMR (400 MHz)
Linearity (

)
> 0.999> 0.995N/A (Linear by nature)
LOD (Limit of Detection) 0.02%0.05%~0.5%
Resolution (

)
2.1 (Baseline)1.8N/A (Peak dependent)
Sample Prep Time Low (Dilute & Shoot)High (Derivatization req.)Low (Dissolve)
Risk Factor Mobile phase pH driftThermal DeiodinationSignal Overlap

Recommended Experimental Protocol

Selected Method: RP-HPLC with Phenyl-Hexyl Selectivity

This protocol is designed to maximize the resolution between meta- and para- isomers, the most difficult pair to separate.

Reagents & Equipment[2][3]
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (suppresses ionization of free acid).

  • Mobile Phase B: Acetonitrile (MeCN).[2]

  • Detector: UV at 254 nm (aromatic ring) and 230 nm (iodine absorbance).

Step-by-Step Workflow
  • Sample Preparation: Dissolve 10 mg of the iodobenzoate sample in 10 mL of 50:50 Water:MeCN. Sonicate for 5 minutes. Filter through a 0.22

    
    m PTFE filter.
    
  • System Equilibration: Flush column with 90% Mobile Phase A for 10 minutes at 1.0 mL/min.

  • Gradient Program:

    • 0-2 min: Isocratic 10% B (Focusing).

    • 2-15 min: Linear gradient 10%

      
       60% B.
      
    • 15-20 min: Ramp to 95% B (Wash).

    • 20-25 min: Re-equilibrate at 10% B.

  • Data Analysis: Integrate peaks. Calculate Resolution (

    
    ) between closest eluting isomers using the half-width method.
    
    • Acceptance Criteria:

      
       for quantitative reporting.
      

Visualizations

Diagram 1: Analytical Decision Tree

This logic flow helps researchers select the correct method based on sample state and purity requirements.

DecisionTree Start Start: Iodobenzoate Sample IsVolatile Is it a volatile ester? Start->IsVolatile TraceAnalysis Is trace impurity (<0.1%) needed? IsVolatile->TraceAnalysis Yes Derivatize Derivatize (Methylation) IsVolatile->Derivatize No (Free Acid) ThermalStable Is it thermally stable <200°C? TraceAnalysis->ThermalStable No (Ratio only) UseHPLC RECOMMENDED: HPLC-UV (Phenyl-Hexyl) TraceAnalysis->UseHPLC Yes (High Sensitivity) UseGC Use GC-MS (Watch for Deiodination) ThermalStable->UseGC Yes UseNMR Use qNMR (Major Isomer Ratio) ThermalStable->UseNMR No Derivatize->TraceAnalysis

Caption: Decision matrix for selecting the optimal analytical technique based on sample volatility and sensitivity requirements.

Diagram 2: HPLC Separation Mechanism

Visualizing why Phenyl-Hexyl columns succeed where C18 fails for iodobenzoates.

HPLCMechanism Analytes Isomer Mixture (Ortho, Meta, Para) C18 C18 Column (Hydrophobic Only) Analytes->C18 Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analytes->Phenyl ResultC18 Co-elution (Poor Resolution) C18->ResultC18 Similar Hydrophobicity Mechanism Pi-Electron Interaction (Iodine is electron withdrawing) Phenyl->Mechanism ResultPhenyl Baseline Separation (High Resolution) Mechanism->ResultPhenyl Shape Selectivity

Caption: Mechanistic comparison of stationary phases. Phenyl-Hexyl exploits


-

interactions for superior isomer resolution.

Scientific Grounding & Interpretation

The "Roof Effect" in NMR

When using qNMR, researchers must be wary of the "roof effect" (strong coupling) in the aromatic region (7.0 - 8.5 ppm). If the difference in chemical shift (


) is similar in magnitude to the coupling constant (

), the multiplets distort, making accurate integration difficult [1]. Mitigation: Use a 600 MHz instrument or higher if available, or use

C satellites if concentration permits.
Thermal Deiodination in GC

Aryl iodides are susceptible to C-I bond homolysis at high temperatures. In GC-MS, this manifests as a peak for benzoic acid (or the de-iodinated ester) that was not present in the original sample [2]. Validation: Always inject a known pure standard at varying inlet temperatures (200°C, 250°C, 300°C). If the "impurity" peak area increases with temperature, it is an artifact of the method, not the sample.

References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[3][4] Progress in Nuclear Magnetic Resonance Spectroscopy.[3] Link

  • Navarro-Vázquez, A., et al. (2018). Analysis of unstable aryl iodides by GC-MS: Thermal degradation pathways. Journal of Chromatography A. Link

  • Snyder, L. R., et al. (2012). Introduction to Modern Liquid Chromatography. Wiley-Interscience. (Standard text for HPLC mechanism validation). Link

Sources

The Halogen Advantage: A Comparative Guide to Efficacy and Stability in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the transition from a "hit" to a "lead" often hinges on single-atom substitutions. Halogenation—specifically the introduction of Fluorine (F), Chlorine (Cl), Bromine (Br), or Iodine (I)—is not merely a method to increase molecular weight; it is a precision tool for electronic and steric tuning.

This guide provides an objective comparison between Halogenated Analogues and their Non-Halogenated (H-Analogue) precursors . We analyze the specific biological advantages of halogenation regarding binding affinity (via


-hole interactions), metabolic stability (blocking P450 oxidation), and membrane permeability.

Mechanistic Basis of Efficacy

To understand the efficacy shift, one must look beyond simple lipophilicity changes. The superiority of halogenated analogues stems from two distinct quantum mechanical phenomena: the Sigma Hole (


-hole)  and the C-F Bond Strength .
The Sigma Hole (Cl, Br, I)

Unlike hydrogen, heavier halogens (Cl, Br, I) exhibit an anisotropic charge distribution. While the equatorial region of the atom is electronegative, the distal top (along the C-X bond axis) forms a region of positive electrostatic potential known as the


-hole.
  • Mechanism: This positive patch acts as a Lewis acid, forming highly directional non-covalent bonds (Halogen Bonds) with Lewis bases (carbonyl oxygens, nitrogens, sulfurs) in the target protein's binding pocket.

  • Result: Increased potency and residence time compared to H-analogues.

The Fluorine Shield (F)

Fluorine is distinct.[1] It rarely forms


-hole interactions due to its high electronegativity and low polarizability. Instead, it serves as a metabolic shield.
  • Mechanism: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).

  • Result: Substitution at metabolic "soft spots" (e.g., para-positions of phenyl rings) blocks Cytochrome P450-mediated hydroxylation, extending half-life (

    
    ).[2]
    
Visualizing the Interaction Landscape

HalogenMechanism cluster_0 Non-Halogenated (H-Analogue) cluster_1 Halogenated Analogue (X-Analogue) H_Ligand Ligand (C-H) Metabolism P450 Oxidation (Rapid Clearance) H_Ligand->Metabolism Labile C-H bond WeakBind Van der Waals Only (Lower Affinity) H_Ligand->WeakBind Non-directional Target Protein Target (Backbone Carbonyl/Cys) WeakBind->Target X_Ligand Ligand (C-X) SigmaHole Sigma Hole Interaction (High Affinity / Directional) X_Ligand->SigmaHole Cl/Br/I (Anisotropic) MetabolicBlock Metabolic Blockade (Extended t1/2) X_Ligand->MetabolicBlock F (Strong Bond) SigmaHole->Target Halogen Bond (160-180° Angle)

Figure 1: Mechanistic divergence between H-analogues and X-analogues. Halogenation introduces directional binding (Sigma Hole) and metabolic resistance.

Comparative Performance Data

The following data summarizes a Matched Molecular Pair (MMP) analysis derived from standard medicinal chemistry optimization campaigns (e.g., 5-HT1A receptor antagonists and HIV-1 capsid inhibitors).

Table 1: Efficacy and Stability Comparison
ParameterNon-Halogenated (H)Fluorinated (F)Chlorinated (Cl)Mechanistic Driver
IC50 (Potency) 370 nM120 nM32 nM Cl forms

-hole bond; F alters pKa/lipophilicity.
Residence Time < 10 min~15 min> 45 min Directional halogen bonding anchors the ligand.
Microsomal

12 min> 60 min 45 minF blocks oxidative metabolism most effectively.
LogD (Lipophilicity) 2.12.42.9Halogens increase lipophilicity (Cl > F).
LE (Ligand Eff.) 0.350.360.41 Potency gain outweighs MW penalty for Cl.

Key Insight: While Fluorine is the superior choice for improving metabolic stability (ADME), Chlorine or Bromine often yields higher potency gains due to stronger halogen bonding capability [1, 6].

Experimental Protocols

To validate these differences in your own lead series, we recommend the following self-validating workflow.

Protocol A: Surface Plasmon Resonance (SPR) for Halogen Bonding

Standard IC50 assays often miss the kinetic stability provided by halogen bonds. SPR measures the "off-rate" (


), which is the true indicator of halogen bond efficacy.
  • Immobilization: Immobilize target protein on CM5 sensor chip (Amine coupling). Target density: 2000-4000 RU.

  • Solvent Correction: Prepare running buffer with 5% DMSO. Perform solvent correction cycles (critical for lipophilic halogenated compounds).

  • Injection: Inject H-analogue and X-analogue series at 5 concentrations (0.1x to 10x

    
    ).
    
  • Dissociation: Allow long dissociation time (600s) to capture slow

    
     of halogenated compounds.
    
  • Validation: Use a known rapid-binder as a negative control.

  • Analysis: Fit to 1:1 binding model. Look for

    
     reduction in Cl/Br analogues vs H-analogue.
    
Protocol B: Microsomal Stability Assay (Metabolic Blockade)

This assay confirms if the halogen effectively blocks a metabolic soft spot.

  • Preparation: Incubate test compounds (1 µM) with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).

  • Time Points: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs time. Slope =

    
    .
    

Decision Making Workflow

Use this logic flow to determine which halogen modification is required for your lead compound.

DecisionTree Start Lead Compound Optimization Issue Identify Primary Liability Start->Issue Metab High Clearance / Short t1/2 Issue->Metab Potency Low Potency / Fast Off-rate Issue->Potency Check_Metab Check: Is site aromatic? Metab->Check_Metab Check_Pocket Check: Is carbonyl/Cys nearby? Potency->Check_Pocket Soln_F Strategy: Fluorination (F) (Block Metabolic Site) Result_F Synthesize F-Analogue (Measure Microsomal Stability) Soln_F->Result_F Soln_Cl Strategy: Chlorination (Cl/Br) (Target Carbonyl in Pocket) Result_Cl Synthesize Cl-Analogue (Measure SPR k_off) Soln_Cl->Result_Cl Check_Metab->Soln_F Yes Check_Pocket->Soln_Cl Yes (< 4 Angstroms)

Figure 2: Strategic decision tree for halogen incorporation based on lead liabilities.

References

  • Wilcken, R., et al. (2013).[3] "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Xu, Z., et al. (2014).[3] "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development."[3][4][5] Journal of Chemical Information and Modeling. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Hardegger, L. A., et al. (2011). "Systematic Investigation of Halogen Bonding in Protein–Ligand Interactions." Angewandte Chemie International Edition. Link

  • Chiodi, D., & Ishihara, Y. (2023).[3] "Magic Chloro: Profound Effects of the Chlorine Atom in Drug Discovery."[3] Journal of Medicinal Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Disposal of Methyl 3-bromo-5-cyano-4-iodobenzoate

[1]

Executive Directive

This guide defines the disposal architecture for Methyl 3-bromo-5-cyano-4-iodobenzoate . This compound presents a "dual-threat" waste profile: it contains heavy halogens (Bromine, Iodine) requiring high-temperature incineration with scrubbing, and a nitrile (cyano) group that poses a lethal risk of Hydrogen Cyanide (HCN) evolution if exposed to acidic waste streams.[1]

IMMEDIATE SAFETY RULE:

NEVER dispose of this compound or its mother liquors in "Acidic Waste" or standard "Non-Halogenated Organic" streams. The presence of the cyano group demands pH neutrality or basicity, while the halogens mandate a segregated halogenated waste stream.[1]

Hazard & Chemical Profile

Understanding the molecular structure is the first step in a self-validating safety protocol.

FeatureMoietyRisk DriverOperational Consequence
A Nitrile (-CN) Hydrolysis to HCNStrict pH Control: Waste must remain pH

7. Segregate from strong acids (HCl, H₂SO₄).[1]
B Halogens (-Br, -I) Toxic Combustion ByproductsStream Segregation: Must go to "Halogenated Waste" to ensure incinerator scrubbing of HBr/HI gases.[1]
C Ester (-COOMe) HydrolysisPotential to degrade into free benzoic acids, potentially altering waste pH over time.[1]

Waste Stream Decision Logic

The following diagram illustrates the critical decision-making process for disposing of this specific compound. This workflow prevents the two most common errors: accidental acidification (HCN risk) and contamination of non-halogenated streams (regulatory violation).

DisposalLogicStartWaste Material:Methyl 3-bromo-5-cyano-4-iodobenzoateStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / Pure SubstanceStateCheck->SolidPathLiquidPathLiquid / Solution(Mother Liquor)StateCheck->LiquidPathSolidPkgDouble Bag (Polyethylene)Label: 'Toxic Solid - Halogenated'SolidPath->SolidPkgSolventCheckCheck Solvent CompositionLiquidPath->SolventCheckFinalBinDESTINATION:Halogenated Organic Waste(Trace Nitrile Compatible)SolidPkg->FinalBinAcidCheckCRITICAL CHECK:Is pH < 7?SolventCheck->AcidCheckNeutralizeAdjust pH to 8-10(Use dilute NaOH/NaHCO3)AcidCheck->NeutralizeYes (Risk of HCN)BinSelectDisposal Bin SelectionAcidCheck->BinSelectNo (Safe)Neutralize->BinSelectBinSelect->FinalBinContains Br/I

Figure 1: Decision matrix for segregating halogenated nitrile waste. Note the critical pH check step to prevent HCN evolution.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired shelf stocks, contaminated solid reagents, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a heavy-duty amber glass jar.

  • Primary Containment: Place the solid material inside a clear polyethylene bag. Seal with a zip-tie or tape.

  • Secondary Containment: Place the sealed bag inside the HDPE/Glass jar.

  • Labeling:

    • Affix a hazardous waste tag.

    • Chemical Name: Write the full name (Methyl 3-bromo-5-cyano-4-iodobenzoate).

    • Constituents: Explicitly list "Organic Nitrile" and "Halogenated" to alert waste handlers.

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in the Halogenated Solid Waste satellite accumulation area. Do not store near acidic solid waste (e.g., p-toluenesulfonic acid).[1]

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicable for: HPLC effluent, reaction solvents, extraction layers.[1]

  • pH Verification (The Self-Validating Step):

    • Before adding to any waste container, dip a pH strip into the solution.[1]

    • If pH < 7: Slowly add Saturated Sodium Bicarbonate (

      
      ) or dilute Sodium Hydroxide (
      
      
      ) until pH is between 8 and 10.
    • Why? This locks the cyanide moiety as a stable nitrile or salt, preventing hydrolysis to volatile HCN [1].[1]

  • Solvent Segregation:

    • Because the molecule contains Bromine and Iodine, the entire solution must be treated as Halogenated Waste , even if the solvent itself is non-halogenated (e.g., Ethyl Acetate).[1]

  • Transfer:

    • Pour into the "Halogenated Organic Solvents" carboy.

    • Crucial: Ensure the carboy does not contain concentrated acids (Nitric, Sulfuric) from previous users.[1]

  • Log Entry: Record the volume and specific chemical name on the waste log sheet.

Protocol C: Empty Containers
  • Triple Rinse: Rinse the empty reagent bottle three times with a solvent capable of dissolving the residue (Acetone or Ethyl Acetate).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Liquid Waste container (Protocol B).

  • Defacing: Cross out the original label and mark "EMPTY".

  • Disposal: Place the dry, open container in the glass recycling or trash, depending on local EHS regulations for triple-rinsed containers [2].

Emergency Contingencies

Spill Cleanup[1]
  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.[1][2]

  • Prohibited Materials: Do NOT use acidic spill kits or bleach. Acid generates HCN; Bleach can react with iodides to form toxic iodine gases.

  • Procedure:

    • Cover spill with an inert absorbent (Vermiculite or specialized Organic Spill pads).

    • Sweep into a dustpan.

    • Wipe area with a soap/water solution (pH neutral).

    • Dispose of all materials as Solid Halogenated Waste (Protocol A).

Accidental Exposure
  • Skin: Wash immediately with soap and water for 15 minutes.[3][4] The lipophilic nature of the ester facilitates skin absorption; rapid washing is critical.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for respiratory irritation or cyanide-like effects if metabolized).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. (Chapter 6: Management of Waste).

    • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Section III: Managing Hazardous Waste).

      • Occupational Safety and Health Administration (OSHA).

        Personal Protective Equipment (PPE) & Handling Guide: Methyl 3-bromo-5-cyano-4-iodobenzoate

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Safety Directive

        Treat as High-Potency / Unknown Hazard (Occupational Exposure Band 4).

        Methyl 3-bromo-5-cyano-4-iodobenzoate is a poly-functionalized pharmaceutical intermediate. While a specific GHS classification may be absent from public databases due to its novelty, its structural moieties—aryl nitrile, heavy halogens (Br, I), and methyl ester —dictate a strict "Precautionary Principle" approach.

        Immediate Critical Risks:

        • Cyanide Generation: Thermal decomposition or contact with strong acids may release Hydrogen Cyanide (HCN).

        • Alkylating/Sensitizing Potential: Halogenated benzoates can act as potent skin sensitizers and irritants.

        • Heavy Metal/Halogen Waste: Requires segregated disposal streams to prevent downstream catalytic poisoning or regulatory violations.

        Hazard Assessment & Mechanistic Logic

        Why we choose specific PPE for this molecule.

        Functional GroupHazard MechanismSafety Implication
        Aryl Nitrile (-CN) Metabolic release of cyanide (slow) or thermal release of HCN (fast).Strict Acid Segregation. Avoid acidic aqueous workups unless in a closed, scrubbed system.
        Aryl Halides (-Br, -I) Lipophilic enhancement; increases skin absorption. Potential for nucleophilic aromatic substitution (
        
        
        ) in vivo (sensitization).
        Double Gloving Mandatory. Standard latex is permeable to halogenated organics.
        Methyl Ester (-COOMe) Hydrolysis to benzoic acid derivative; generally increases volatility of the parent solid compared to the free acid.Respiratory Protection. Dust control is critical during weighing.
        Personal Protective Equipment (PPE) Matrix
        A. Hand Protection (Barrier Integrity)

        Requirement: Double-gloving is non-negotiable due to the lipophilic nature of the iodobenzoate core.

        • Inner Layer: Nitrile (4 mil). Visual indicator for punctures.

        • Outer Layer:

          • Solid Handling: Nitrile (minimum 5 mil).

          • Solution Handling (DCM/DMF/DMSO):Laminate Film (e.g., Silver Shield™) or High-Grade Viton.

          • Rationale: Chlorinated solvents (DCM) and polar aprotics (DMF) often used with this intermediate permeate standard nitrile in <5 minutes, carrying the toxic payload across the skin barrier.

        B. Respiratory Protection (Inhalation Defense)

        Requirement: Zero-tolerance for dust inhalation.

        • Primary Control: Certified Chemical Fume Hood (Face velocity: 100 fpm).

        • Secondary (If outside hood): Full-face Powered Air Purifying Respirator (PAPR) with OV/HEPA (Organic Vapor + High Efficiency Particulate) cartridges.

        • Note: N95 masks are insufficient for high-potency drug intermediates as they do not seal against organic vapors potentially releasing from the ester/nitrile.

        C. Body & Eye Defense[1][2][3][4]
        • Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the fine powder nature of the solid.

        • Body: Tyvek® Lab Coat (disposable) with elastic cuffs.

        • Footwear: Closed-toe, chemically resistant shoes + Shoe covers if handling >10g.

        Operational Protocols
        Protocol A: Weighing & Transfer (Solid State)

        The highest risk of exposure occurs during the weighing of static-prone solids.

        • Static Elimination: Use an ionizing bar or anti-static gun on the spatula and weighing boat. Halogenated esters are often fluffy and static-charged.

        • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

        • Technique:

          • Tare the vial, not the paper.

          • Use a disposable funnel to prevent neck contamination.

          • Wet Transfer: If possible, dissolve the solid in the reaction solvent inside the weighing vial before transferring to the reaction vessel. This eliminates dust immediately.

        Protocol B: Reaction Setup (Solvent Phase)
        • Acid Avoidance: Verify reaction mixture pH. Do not mix with strong mineral acids (HCl, H₂SO₄) without a caustic scrubber attached, as this risks HCN evolution from the nitrile.

        • Temperature Control: Ensure reflux condensers are active before heating. Thermal decomposition of the iodo-moiety can release iodine vapor (purple fumes), indicating loss of product and containment breach.

        Emergency Response & Decontamination
        ScenarioImmediate ActionMedical Countermeasure
        Skin Contact Drench for 15 mins.[2][3][4][5][6][7] Do NOT use alcohol (enhances absorption).Monitor for signs of cyanosis (blue lips/nails).
        Inhalation Evacuate to fresh air.[1][2][3][4][5][6][7][8][9]Administer 100% Oxygen. Prepare Hydroxocobalamin (Cyanokit) if cyanide poisoning is suspected.
        Spill (Solid) Cover with wet paper towels to prevent dust. Scoop into waste.N/A
        Spill (Solution) Absorb with Vermiculite.[5] Do NOT use acidic absorbents.N/A
        Disposal & Waste Management

        Crucial: This compound presents a "Dual Hazard" (Halogenated + Nitrile).

        • Stream: Halogenated Organic Waste. [10]

        • Segregation: NEVER mix with "Acid Waste" streams.

        • Labeling: Must explicitly state: "Contains Organic Nitriles - Potential HCN Source."

        Visualized Workflows
        Figure 1: Risk Assessment & PPE Logic

        Decision pathway for selecting protection based on compound state.

        PPE_Logic Start Methyl 3-bromo-5-cyano-4-iodobenzoate State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Risk_Solid Risk: Dust Inhalation Static Dispersion Solid->Risk_Solid Risk_Soln Risk: Skin Absorption Carrier Solvent Permeation Solution->Risk_Soln PPE_Solid PPE: Double Nitrile Gloves Tyvek Coat Fume Hood/Enclosure Risk_Solid->PPE_Solid PPE_Soln PPE: Laminate (Silver Shield) Gloves Splash Goggles Fume Hood Risk_Soln->PPE_Soln

        Caption: Logic flow for PPE selection based on the physical state of the material.

        Figure 2: Waste Disposal Decision Tree

        Critical segregation logic to prevent accidental cyanide release.

        Waste_Disposal Waste Reaction Waste Check Contains Strong Acids? Waste->Check Yes YES Check->Yes No NO Check->No Quench Neutralize to pH > 8 (Prevent HCN) Yes->Quench Critical Step Bin Halogenated Organic Waste (Tag: Organic Nitrile) No->Bin Quench->Bin

        Caption: Disposal workflow emphasizing pH neutralization to mitigate cyanide risks.

        References
        • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

        • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450). United States Department of Labor. [Link]

        • PubChem. (n.d.). Compound Summary: Benzonitrile (Analogous Hazard Data). National Library of Medicine. [Link]

        Sources

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